ribonucleoprotein K
Description
Properties
CAS No. |
146410-60-8 |
|---|---|
Molecular Formula |
C45H57N3O5 |
Synonyms |
ribonucleoprotein K |
Origin of Product |
United States |
Molecular Architecture and Structural Biology of Ribonucleoprotein K
Domain Organization and Functional Motifs of Ribonucleoprotein K
The modular organization of hnRNP K allows it to serve as a docking platform, integrating signal transduction pathways with nucleic acid-directed processes royalsocietypublishing.orgnih.gov.
K Homology (KH) Domains and Nucleic Acid Recognition Specificity
HnRNP K contains three K homology (KH) domains, designated KH1, KH2, and KH3 mdpi.comspandidos-publications.comroyalsocietypublishing.org. These domains are highly conserved nucleic acid recognition motifs found in a wide variety of proteins across different organisms atlasgeneticsoncology.orgnih.govresearchgate.netwikipedia.org. Each KH domain is approximately 70 amino acids in length atlasgeneticsoncology.org. KH domains are known to bind both RNA and single-stranded DNA (ssDNA), typically recognizing and binding to poly(C) tracts with high affinity researchgate.netwikipedia.orgatlasgeneticsoncology.orgwikipedia.org. The KH domains facilitate binding to poly(C) tracts in both RNA and single-stranded DNA researchgate.net.
The KH domain structure generally consists of a β-α-α-β-β-α fold wikipedia.orgnih.govresearchgate.net. Nucleic acid binding occurs within a cleft formed by alpha helices 1 and 2, the GXXG loop, and a variable loop wikipedia.org. This binding cleft is primarily hydrophobic, with additional protein-specific interactions contributing to complex stability wikipedia.org. The invariant GXXG motif, characteristic of KH domains, is located in the loop connecting helices 1 and 2 and interacts with the backbone of the nucleotide bases researchgate.netwikipedia.orgnih.gov.
While KH domains primarily recognize four unpaired bases within a cleft, strategies such as "augmented" KH domains or multiple copies of KH domains within a protein can enhance binding affinity and specificity nih.gov. Individual KH domains can exhibit unique specificities for particular nucleic acid sequences researchgate.net. For instance, the hnRNP K KH3 domain has been shown to specifically recognize the tetrad sequence 5'-d-TCCC in ssDNA nih.govnih.govresearchgate.net.
K-Interactive (KI) Region and Protein-Protein Interaction Modules
The K-interactive (KI) region is a segment located between the KH2 and KH3 domains of hnRNP K spandidos-publications.comatlasgeneticsoncology.orgroyalsocietypublishing.org. This domain is unique to hnRNP K among the poly(C)-binding proteins atlasgeneticsoncology.orgpnas.org. The KI region is responsible for regulating the interaction between hnRNP K and other proteins in both the nucleus and cytoplasm spandidos-publications.com. It contains proline-rich docking sites, such as RXXPXXP and PXXPXR motifs, which are known to interact specifically with SH3 domains of proteins, particularly those from the Src-family kinases spandidos-publications.comroyalsocietypublishing.orgnih.gov. This interaction facilitates the association of hnRNP K with various signaling molecules and protein partners, including RNA-binding proteins, translation factors, transcription factors, DNA-binding proteins, splicing factors, and protein kinases spandidos-publications.comroyalsocietypublishing.orgnih.govbmbreports.org. The KI domain's ability to interact with a wide range of proteins underscores hnRNP K's role as a central signaling hub mdpi.comroyalsocietypublishing.org.
RGG Box and its Role in Nucleic Acid Binding and Protein Interactions
The RGG box is a glycine-rich region containing multiple arginine-glycine-glycine (RGG) repeats researchgate.netnih.govembopress.org. In hnRNP K, the RGG box is located within the segment separating the KH1/KH2 domains from the KH3 domain, and it is described as being part of or harboring the KI domain researchgate.netnih.govnih.gov. This motif is known to facilitate both protein-protein interactions and nucleic acid binding researchgate.netnih.gov. The RGG box contributes to the RNA-binding capacity of hnRNP K and is considered an RNA binding motif pnas.orgembopress.orgnih.gov. Studies have shown that the RGG domain is important for hnRNP K's interaction with RNA and its regulatory functions pnas.orgnih.gov. The RGG motifs, along with the GXXG motifs in the KH domains, are critically necessary for the interaction of hnRNP K with proteins like AID and for processes like class switch recombination and somatic hypermutation pnas.org.
Nuclear Localization Signals (NLS) and Nuclear Shuttling Domains (KNS)
HnRNP K is a nucleocytoplasmic shuttling protein, meaning it can move between the nucleus and the cytoplasm spandidos-publications.comatlasgeneticsoncology.org. This movement is mediated by specific signals within the protein sequence. HnRNP K contains a classical bipartite-basic nuclear localization signal (NLS) located in its N-terminal region royalsocietypublishing.orgembopress.org. This NLS is crucial for mediating the transport of hnRNP K from the cytoplasm into the nucleus spandidos-publications.com.
In addition to the classical NLS, hnRNP K possesses a distinct nuclear shuttling domain (KNS) atlasgeneticsoncology.orgembopress.orgnih.gov. The KNS domain is located immediately before the C-terminal KH3 domain royalsocietypublishing.org. Similar to the M9 domain found in hnRNP A1, the KNS domain confers bi-directional transport across the nuclear envelope embopress.orgnih.govnih.gov. KNS-mediated nuclear import is dependent on RNA polymerase II transcription, and it has been shown to utilize a separate import pathway distinct from those used by classical NLSs or the M9 domain embopress.orgnih.gov. This highlights the complexity of hnRNP K's nuclear-cytoplasmic trafficking and defines a novel type of nuclear import/export signal embopress.orgnih.gov. Phosphorylation events around the KI or KNS regions can influence nucleocytoplasmic shuttling, likely by altering interactions with the transport machinery royalsocietypublishing.orgnih.gov.
Advanced Structural Analysis of this compound Domains
Structural studies using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography have provided detailed insights into the conformation and interaction mechanisms of hnRNP K domains, particularly the KH domains wikipedia.orgnih.govnih.govresearchgate.netrcsb.orgrcsb.org.
Solution Structures of KH Domains
Solution structures of isolated KH domains from hnRNP K and other proteins, determined by NMR, have revealed the characteristic β-α-α-β-β-α fold wikipedia.orgnih.govresearchgate.netrcsb.org. These studies have been crucial for understanding how KH domains recognize and bind to nucleic acids nih.govwikipedia.org.
For example, the solution structure of the C-terminal KH domain of hnRNP K (KH3) has been determined by NMR spectroscopy nih.govrcsb.org. This domain exhibits the typical KH fold, with a three-stranded beta-sheet stacked against three alpha-helices nih.govrcsb.org. Structural analysis of the KH3 domain in complex with single-stranded DNA has shown specific recognition of sequences like 5'-d-TCCC nih.govnih.govresearchgate.net. The interaction is stabilized by a network of hydrogen bonds and hydrophobic interactions involving conserved residues within the KH domain and the bound nucleic acid nih.govnih.gov.
Crystal structures of the hnRNP K KH3 domain, including those in complex with ssDNA, have also been determined, providing high-resolution details of the binding interface nih.govresearchgate.netrcsb.org. These studies confirm the specific binding of KH3 to sequences like TCCC and CCCC nih.govresearchgate.netrcsb.org.
Data from structural studies highlight the precise molecular interactions governing nucleic acid recognition by individual KH domains of hnRNP K.
| KH Domain | Location (Approximate Amino Acids) | Typical Binding Target | Key Structural Features |
| KH1 | 46–98 mdpi.com | RNA, ssDNA (poly(C) preference) | β-α-α-β-β-α fold, GXXG motif |
| KH2 | 149–197 mdpi.com | RNA, ssDNA (poly(C) preference) | β-α-α-β-β-α fold, GXXG motif |
| KH3 | 391–439 mdpi.com | RNA, ssDNA (poly(C) preference), specific sequences (e.g., TCCC, CCCC) nih.govnih.govresearchgate.net | β-α-α-β-β-α fold, GXXG motif, specific residues for sequence recognition nih.gov |
Data Table: Structural Analysis of hnRNP K KH3 Domain Complexes
| Complex | Method | Resolution (Å) | Bound Nucleic Acid Sequence | Key Findings | Source |
| hnRNP K KH3 + 10mer ssDNA | NMR Spectroscopy | Not specified | 5'-d-TCCC (recognized tetrad) | Specific recognition of TCCC, stabilization by hydrogen bonds and hydrophobic interactions. nih.gov | nih.gov |
| hnRNP K KH3 + 15mer ssDNA | X-RAY DIFFRACTION | 2.4 | Not specified | Binds specifically to TCCC and CCCC sequences. nih.govresearchgate.netrcsb.org | nih.govrcsb.org |
| hnRNP K KH3 + 6mer ssDNA | X-RAY DIFFRACTION | 1.8 | CTC(4) (CCCC) | Binds specifically to TCCC and CCCC sequences. nih.govresearchgate.netrcsb.org High-resolution details of binding interface. | nih.govrcsb.org |
| hnRNP K KH3 (Gly26->Arg mutant) | NMR Spectroscopy | Not specified | Not in complex | Mutation abolishes ssDNA binding without altering overall fold. rcsb.org | rcsb.org |
This compound, commonly known as heterogeneous nuclear this compound (hnRNP K), is a multifaceted RNA-binding protein involved in numerous cellular processes, including transcription, translation, splicing, RNA stability, and chromatin remodeling. researchgate.netnih.govnih.gov It is found in various cellular compartments, including the nucleus, cytoplasm, and mitochondria. mdpi.compreprints.org hnRNP K's diverse functions are mediated by its intricate molecular architecture and its ability to transition between different material states. mdpi.compreprints.org
This compound possesses a modular structure that facilitates its interactions with both nucleic acids and proteins. researchgate.netnih.govnih.gov Its relative molecular weight is approximately 66 kDa. nih.govnih.gov
hnRNP K contains several key domains:
K-homologous (KH) domains: hnRNP K contains three KH domains (KH1, KH2, and KH3). researchgate.netmdpi.compreprints.org These domains are responsible for binding to single-stranded DNA (ssDNA) and RNA, particularly poly(C) sequences. cellsignal.comiucr.orgwikipedia.orgnih.gov The KH domains are evolutionarily conserved and each contains 65-70 amino acids. nih.gov
K-interactive (KI) region: This domain is involved in protein-protein interactions. researchgate.netmdpi.compreprints.org
RGG domain: This arginine- and glycine-rich region also contributes to nucleic acid binding and protein interactions. researchgate.netmdpi.com
Nuclear-cytoplasmic shuttling (KNS) domain: This domain enables hnRNP K to move bidirectionally between the nucleus and the cytoplasm. researchgate.netfrontiersin.org
The arrangement of these domains allows hnRNP K to act as a central signaling hub, integrating various cellular pathways with nucleic acid-directed processes. nih.govmdpi.compreprints.org
Crystal Structures of this compound Domains in Complex with Nucleic Acids
Structural studies, including X-ray crystallography and NMR spectroscopy, have provided insights into how the KH domains of hnRNP K interact with nucleic acids. nih.govrcsb.org
Crystal structures of the hnRNP K KH3 domain in complex with single-stranded DNA (ssDNA) fragments have been determined. For instance, the KH3 domain complexed with a 15-mer ssDNA and a 6-mer (CTC₄) ssDNA were resolved at 2.4 Å and 1.8 Å resolution, respectively. nih.govrcsb.org These structures revealed that the KH3 domain specifically binds to TCCC and CCCC sequences. nih.govrcsb.org
Studies have also shown that in a complex with a 15-mer ssDNA, two KH3 domains bind to successive sequences on the DNA, while a third KH3 domain does not directly contact the DNA. iucr.org Each of the two DNA-bound KH3 domains interacts with four bases. iucr.org
NMR studies have complemented crystallographic data, allowing for the comparison of binding affinity and interaction modes of the KH3 domain with various ssRNA ligands and ssDNA. nih.gov These studies contribute to understanding the recognition of tetranucleotide sequences by KH domains. nih.gov
Interactive Table 1: Crystal Structure Data for hnRNP K KH3 Domain Complexes
| PDB ID | Complexed Molecule | Resolution (Å) | Organism | Method |
| 1ZZK | ssDNA (6-mer) | 0.95 rcsb.org | Homo sapiens | X-RAY DIFFRACTION rcsb.org |
| 1ZZJ | ssDNA (6-mer) | 1.8 nih.govrcsb.org | Homo sapiens | X-RAY DIFFRACTION rcsb.org |
| 1ZZI | ssDNA (15-mer) | 2.4 nih.govrcsb.org | Homo sapiens | X-RAY DIFFRACTION rcsb.org |
| 1KHM | KH3 domain (mutant) | Solution NMR | Homo sapiens | SOLUTION NMR rcsb.org |
| 7CRE | ssDNA (SIRLOIN) | - | Homo sapiens, synthetic construct rcsb.org | X-RAY DIFFRACTION rcsb.org |
Computational Modeling and Prediction of this compound Structures and Interactions
Computational approaches, including homologous modeling and protein-protein docking simulations, have been employed to predict the three-dimensional structure of hnRNP K and its interactions. nih.gov Since the full three-dimensional structure of hnRNP K has not always been experimentally resolved, homologous modeling utilizes known structures of similar proteins to build a theoretical model of hnRNP K. nih.gov
Protein-protein docking simulations, such as those using ZDOCK and RDOCK technology, predict the near-natural structure of complexes formed between hnRNP K and other proteins based on their known three-dimensional structures. nih.gov These simulations can predict the main interaction mechanisms, including hydrogen bonds, conjugation bonds, hydrophobic bonds, and electrostatic forces. nih.gov
Computational models have also been developed to predict RNA-protein interactions involving hnRNP K. oup.combiorxiv.org These models, some based on deep learning architectures like BERT, can predict RBP-binding sites and analyze sequence features and even infer RNA secondary structure information from sequence data alone. oup.combiorxiv.org Studies using these models with hnRNP K datasets have revealed insights into how the protein recognizes different RNA structures, including loop structures. oup.com
Investigating the Conformational Dynamics and Material States of this compound
hnRNP K is a dynamic protein capable of transitioning between different physical states, which is crucial for its regulatory functions. mdpi.compreprints.org These transitions can be influenced by environmental factors. mdpi.compreprints.org
Monomeric, Aggregate, and Phase-Separated States
hnRNP K can exist in several material states, including monomer, soluble aggregate, liquid droplet (phase-separated), and fibrillar hydrogel. mdpi.compreprints.orgresearchgate.netnih.govpreprints.org While monomeric and soluble aggregate states were previously observed, the phase-separated (liquid droplet) and hydrogel states have been more recently identified for eGFP-hnRNPK, advancing the understanding of its material properties. mdpi.comresearchgate.netnih.govpreprints.org
Biophysical techniques such as Dynamic Light Scattering (DLS) and Size Exclusion Chromatography with Light Scattering (SEC-LS) have been used to characterize hnRNP K in its monomeric and soluble aggregate states. mdpi.comresearchgate.netnih.govpreprints.org Structural methods like Small-Angle Neutron Scattering (SANS), Small-Angle X-ray Scattering (SAXS), and Transmission Electron Microscopy (TEM) have revealed the elongated morphology of the hnRNP K monomer. mdpi.comresearchgate.netnih.govpreprints.org SANS data of hnRNP K aggregates suggest an averaged structure. preprints.org
The aggregation propensity of hnRNP K can vary significantly. researchgate.net
Formation of Liquid Droplets and Fibrillar Hydrogels
Low-complexity domains (LCDs) within hnRNP K are known to play a role in regulating its behavior and can drive transitions into different material states, including hydrogel formation and liquid-liquid phase separation (LLPS). mdpi.compreprints.orgpreprints.org LLPS can lead to the formation of liquid-like droplets, a process commonly observed in nuclear RNA-binding proteins and implicated in the formation of membraneless organelles like nucleoli and paraspeckles, where hnRNP K is a component. mdpi.compreprints.org
In vitro studies have demonstrated that hnRNP K can phase-separate into liquid droplets, particularly in the presence of crowding agents like PEG 8000. mdpi.compreprints.orgpreprints.org Fluorescence microscopy has been used to observe these liquid droplets. mdpi.compreprints.orgpreprints.org
Furthermore, hnRNP K has been shown to form hydrogels, a novel material state observed in vitro. mdpi.compreprints.orgpreprints.org At low temperatures and high concentrations, eGFP-hnRNPK can form a hydrogel with an amyloid-like fibril structure. mdpi.compreprints.orgpreprints.org Scanning Electron Microscopy (SEM) and X-ray diffraction have confirmed the fibrillar and amyloid characteristics of these hydrogels. mdpi.compreprints.orgpreprints.org The formation of hydrogels by hnRNP K is consistent with the ability of its LCDs to drive gelation, similar to other proteins with prion-like LCDs such as FUS and hnRNP A2. mdpi.compreprints.orgelte.hubiorxiv.org
Environmental Modulators of this compound Material Transitions
Transitions between the different material states of hnRNP K can be controlled by modulating environmental factors. mdpi.compreprints.orgresearchgate.netnih.govpreprints.org Key environmental modulators include temperature, protein concentration, and the presence of crowding agents and salts. mdpi.compreprints.orgresearchgate.netpreprints.org
Decreased temperature or the presence of crowding agents can drive hnRNP K into phase-separated or gel-like states, each exhibiting distinct biophysical characteristics. mdpi.comresearchgate.netnih.govpreprints.org For example, gelation of eGFP-hnRNPK has been observed at 4 °C. mdpi.compreprints.org High temperature and concentration can negatively impact hnRNP K aggregation over time. preprints.org The vital role of PEG 8000 and salt concentrations on the phase behavior of hnRNP K has also been demonstrated. mdpi.compreprints.orgpreprints.org
These environmentally induced transitions of hnRNP K could potentially serve as a cellular mechanism to regulate the protein's functions. mdpi.comresearchgate.netnih.govpreprints.org
Interactive Table 2: Environmental Factors and hnRNP K Material States
| Environmental Factor | Condition | Observed Material State(s) | Characterization Techniques Used |
| Temperature | Decreased | Phase-separated, Gel-like mdpi.comresearchgate.netpreprints.org | SEM, X-ray diffraction, Fluorescence microscopy mdpi.compreprints.orgpreprints.org |
| Temperature | Low | Fibrillar hydrogel mdpi.compreprints.orgpreprints.org | SEM, X-ray diffraction mdpi.compreprints.orgpreprints.org |
| Temperature | High | Negative impact on aggregation preprints.org | DLS, SANS preprints.org |
| Protein Concentration | High | Fibrillar hydrogel mdpi.compreprints.orgpreprints.org | SEM, X-ray diffraction mdpi.compreprints.orgpreprints.org |
| Protein Concentration | High | Negative impact on aggregation preprints.org | DLS, SANS preprints.org |
| Crowding Agents | Presence (e.g., PEG 8000) | Phase-separated (liquid droplets) mdpi.compreprints.orgpreprints.org | Fluorescence microscopy mdpi.compreprints.orgpreprints.org |
| Salts | Varied Concentrations | Affects phase behavior mdpi.compreprints.orgpreprints.org | Not specified in detail mdpi.compreprints.orgpreprints.org |
Mechanistic Roles of Ribonucleoprotein K in Gene Expression Regulation
Transcriptional Control Mechanisms by Ribonucleoprotein K
At the level of transcription, hnRNP K exerts its influence through several distinct mechanisms, acting as both an activator and a repressor of gene expression. nih.govuwa.edu.au
Direct DNA Binding to Gene Promoters and Enhancer/Repressor Functions
A key mechanism of hnRNP K's transcriptional control is its ability to directly bind to specific DNA sequences within gene promoters and regulatory regions. It preferentially binds to pyrimidine-rich sequences, particularly poly(C) stretches. spandidos-publications.com This direct interaction can have opposing effects on gene transcription, depending on the context of the promoter and the presence of other regulatory factors.
As a transcriptional activator, hnRNP K can bind to the promoter of the c-Myc oncogene. This interaction is crucial for upregulating the expression of c-Myc, a key regulator of cell proliferation. spandidos-publications.comnih.gov The binding of hnRNP K to the CT element within the c-Myc promoter facilitates the recruitment of the transcriptional machinery to initiate gene expression. nih.gov
Conversely, hnRNP K can also function as a transcriptional repressor. A notable example is its regulation of the osteocalcin (B1147995) gene. In this context, hnRNP K binds to a CT-rich element in the osteocalcin promoter and represses its transcription by preventing the formation of a transcriptional complex. nih.gov This dual functionality highlights the context-dependent nature of hnRNP K's regulatory activities.
| Gene Target | Regulatory Element | Effect on Transcription |
| c-Myc | CT element in the promoter | Activation |
| Osteocalcin | CT-rich element in the promoter | Repression |
| c-fos | CT-rich element | Activation |
| SRC1A | TC tracts in the promoter | Activation |
Interaction with Basal Transcription Machinery and Co-factors
Beyond direct DNA binding, hnRNP K modulates transcription through its interactions with components of the basal transcription machinery and various transcriptional co-factors. It has been shown to directly interact with the TATA box-binding protein (TBP), a fundamental component of the TFIID transcription factor complex, as well as with RNA polymerase II. spandidos-publications.comnih.govwikipedia.org
These interactions are critical for the recruitment and assembly of the pre-initiation complex at gene promoters. For instance, when activating the c-Myc promoter, hnRNP K is thought to recruit TBP and RNA polymerase to the transcription start site. nih.gov Furthermore, hnRNP K can cooperate with other transcription factors, such as Sp1, to regulate promoter activity. nih.gov Its ability to act as a scaffold, bringing together various proteins, is essential for its role in integrating signaling pathways with the transcriptional apparatus. spandidos-publications.comnih.gov
Regulation of Chromatin Structure and Remodeling via Scaffold Functions
HnRNP K also plays a significant role in the regulation of gene expression at the level of chromatin structure. It is a component of the nuclear matrix, a dynamic network of proteins that provides a structural framework for the nucleus and is involved in the organization of chromatin and the regulation of gene expression. nih.gov
One of the well-characterized roles of hnRNP K in chromatin remodeling is its interaction with the long non-coding RNA (lncRNA) Xist. Xist is essential for X chromosome inactivation, a process that involves large-scale changes in chromatin structure to silence one of the two X chromosomes in females. HnRNP K binds to Xist RNA and is crucial for recruiting Polycomb Repressive Complex 1 (PRC1) to the inactive X chromosome, leading to the deposition of repressive histone marks and chromatin compaction. researchgate.netoup.com This function underscores the importance of hnRNP K as a scaffold protein that can mediate the interaction between RNA and chromatin-modifying complexes to bring about changes in gene expression.
Modulation of Specific Gene Transcription in Research Models
The multifaceted roles of hnRNP K in transcriptional regulation have been demonstrated in various research models, particularly in the context of cancer and development.
In cancer biology, hnRNP K has been identified as both an oncogene and a tumor suppressor. nih.govuwa.edu.au Its overexpression has been linked to the progression of several cancers, where it can promote the expression of oncogenes like c-Myc. nih.govfrontiersin.org For example, in B-cell malignancies, hnRNP K-mediated upregulation of c-Myc is a key driver of lymphomagenesis. frontiersin.org Conversely, it can also act as a tumor suppressor, in part through its role in the p53/p21 pathway. nih.govuwa.edu.au
In developmental processes, hnRNP K is essential for proper cellular differentiation. For instance, it is involved in the regulation of genes required for axonogenesis, the process of nerve cell axon formation. nih.gov Studies in Xenopus embryos have shown that hnRNP K is critical for the expression of multiple cytoskeletal genes necessary for the structural integrity of axons. nih.gov
The following table summarizes the diverse roles of hnRNP K in modulating the transcription of specific genes in different research contexts.
| Research Area | Gene(s) Regulated | Cellular Process | Model System |
| Cancer (B-cell lymphoma) | c-Myc, c-Src, eIF4E | Oncogenesis | Murine models, Human cell lines |
| Cancer (Colorectal) | Genes involved in metastasis | Cell migration and invasion | Human cancer cells |
| Development (Nervous System) | Cytoskeletal genes (e.g., Arp2, tau) | Axonogenesis | Xenopus embryos |
| Bone Development | Osteocalcin | Osteoblast differentiation | Rat osteogenic sarcoma cells |
Post-Transcriptional Regulation by this compound
In addition to its transcriptional roles, hnRNP K is a key player in post-transcriptional gene regulation, influencing the fate of messenger RNA (mRNA) from its processing to its translation. pfmjournal.org
mRNA Splicing Regulation
Alternative splicing is a fundamental process that allows for the production of multiple protein isoforms from a single gene, thereby expanding the functional proteome. HnRNP K is an important regulator of alternative splicing, acting as both a splicing enhancer and a repressor. nih.gov
One mechanism by which hnRNP K regulates splicing is by competing with essential spliceosome components. For example, during neuronal differentiation, hnRNP K can bind to a specific RNA element near the 3' splice site of the Snap25 gene. This binding directly competes with the binding of the U2 auxiliary factor 65 (U2AF65), a critical component of the early spliceosome, leading to the inhibition of splicing at that site. nih.gov
HnRNP K can also influence the splicing of genes involved in apoptosis. It has been shown to regulate the alternative splicing of the Mcl-1 pre-mRNA, promoting the inclusion of an exon that results in the production of the anti-apoptotic Mcl-1L isoform. tandfonline.com This activity is consistent with the observed overexpression of hnRNP K in various cancers, where it may contribute to cell survival by modulating the splicing of apoptotic genes. tandfonline.com The regulation of splicing by hnRNP K is often dependent on its interaction with other splicing factors, such as members of the hnRNP F/H family and SR proteins. tandfonline.com
The ability of hnRNP proteins, including hnRNP K, to modulate splicing can also involve looping out sections of the pre-mRNA to either bring splice sites closer together or to hide them from the splicing machinery. researchgate.net
mRNA Stability and Degradation Pathways
The stability of messenger RNA (mRNA) is a critical determinant of the level of protein expression. Cells employ sophisticated mechanisms to control the half-life of mRNAs, ensuring that proteins are produced in the appropriate amounts and at the right times. nih.gov HnRNP K is an important player in this post-transcriptional regulatory layer, capable of both stabilizing and destabilizing specific mRNA transcripts. pfmjournal.org
HnRNP K can directly bind to specific sequences within mRNA molecules, often in the 3' untranslated region (UTR), to modulate their stability. pfmjournal.org By binding to these cis-acting elements, hnRNP K can shield the mRNA from ribonucleases, the enzymes responsible for RNA degradation, thereby increasing its half-life and leading to higher protein production. nih.gov
For example, hnRNP K has been shown to stabilize the mRNA of the renin gene, which is involved in blood pressure regulation. pfmjournal.org It also contributes to the stabilization of gastrin mRNA, a hormone that stimulates the secretion of gastric acid. pfmjournal.org In the context of cancer, hnRNP K can interact with long non-coding RNAs (lncRNAs) to form complexes that stabilize the mRNAs of oncogenes, such as CDK6, promoting cell cycle progression. mdpi.com
| mRNA Target | Effect of hnRNP K Binding | Biological Outcome |
| Renin | Increased stability | Regulation of blood pressure |
| Gastrin | Increased stability | Stimulation of gastric acid secretion |
| CDK6 | Increased stability (in complex with lncRNA MYU) | Promotion of cell cycle progression |
The degradation of mRNA in eukaryotic cells proceeds through several major pathways, including deadenylation-dependent decay, decapping and 5'-to-3' decay, and nonsense-mediated decay (NMD). portlandpress.com While the direct role of hnRNP K in recruiting specific decay machinery is still an area of active investigation, its ability to influence mRNA stability suggests an interplay with these degradation pathways.
By binding to mRNA, hnRNP K can likely hinder the access of deadenylases, which initiate decay by shortening the poly(A) tail, or decapping enzymes, which remove the 5' cap structure. nih.gov Furthermore, the interaction of hnRNP K with other RNA-binding proteins and signaling molecules can indirectly affect mRNA decay. For instance, the phosphorylation of hnRNP K can alter its binding affinity for target mRNAs, potentially releasing them to be degraded. nih.gov
mRNA Nuclear Export and Subcellular Localization
For a protein to be synthesized, its corresponding mRNA must be exported from the nucleus, where it is transcribed and processed, to the cytoplasm, the site of translation. molbiolcell.org This transport process is tightly regulated to ensure that only properly processed mRNAs reach the ribosomes. HnRNP K, being a nucleocytoplasmic shuttling protein, is involved in this crucial step of gene expression. nih.gov
HnRNP K contains both a nuclear localization signal (NLS) and a nuclear shuttling domain (KNS), which allow it to move between the nucleus and the cytoplasm. nih.govnih.gov This shuttling is not a passive process but is actively regulated, often through post-translational modifications such as phosphorylation. nih.gov
Phosphorylation of hnRNP K by kinases like ERK can influence its subcellular localization and its ability to bind to target nucleic acids. nih.gov For example, phosphorylation at specific serine residues can affect the nuclear-cytoplasmic trafficking of hnRNP K, which in turn impacts its function in regulating the translation of its target mRNAs in the cytoplasm. nih.gov This regulated shuttling allows hnRNP K to participate in the export of specific mRNAs and to influence their localization and translation at distinct subcellular sites, such as in neuronal dendrites. eneuro.orgvu.nl
Cytoplasmic Retention Mechanisms and Associated Factors
Heterogeneous nuclear this compound (hnRNP K) is a versatile protein that shuttles between the nucleus and the cytoplasm, playing critical roles in gene expression at multiple levels. nih.gov While predominantly nuclear, a distinct cytoplasmic pool of hnRNP K is instrumental in post-transcriptional gene regulation. The mechanisms governing its cytoplasmic retention are crucial for its function and are tightly regulated by protein-protein interactions and post-translational modifications (PTMs).
One key mechanism for cytoplasmic sequestration involves direct interaction with cytoskeletal proteins. The intermediate filament protein Keratin 19 (K19) has been identified as a direct binding partner of hnRNP K. biorxiv.org This interaction physically retains hnRNP K in the cytoplasm, where it can then bind to the 3' untranslated regions (UTRs) of its target messenger RNAs (mRNAs), leading to their stabilization. This suggests that keratin filaments can act as a cytoplasmic scaffold for hnRNP K, thereby directly influencing gene expression by controlling the subcellular localization of this RNA-binding protein. biorxiv.org
Post-translational modifications also play a significant role in modulating the nucleocytoplasmic trafficking of hnRNP K. Phosphorylation by the extracellular signal-regulated kinase (ERK) pathway, specifically at serine residues S284 and S353, promotes the cytoplasmic accumulation of hnRNP K. nih.govroyalsocietypublishing.org This cytoplasmic shift allows hnRNP K to regulate the translation of specific target mRNAs, including those involved in cell proliferation and apoptosis. nih.gov For instance, in response to signaling cascades like the MAP2K1/ERK2 pathway, hnRNP K accumulates in the cytoplasm, where it can then influence the expression of proteins such as c-Src and c-Myc. nih.gov In contrast, methylation by Protein Arginine Methyltransferase 1 (PRMT1) has been shown to strengthen the nuclear retention of hnRNP K, highlighting the opposing effects of different PTMs on its subcellular distribution. nih.gov
Table 1: Factors Involved in the Cytoplasmic Retention of hnRNP K
| Interacting Factor / Modification | Type of Interaction / Modification | Outcome on hnRNP K Localization | Associated Function |
| Keratin 19 (K19) | Direct Protein-Protein Interaction | Sequesters hnRNP K in the cytoplasm. biorxiv.org | Stabilization of target mRNAs, including those in the p53 signaling pathway. biorxiv.org |
| ERK-mediated Phosphorylation (at S284 & S353) | Post-Translational Modification | Promotes cytoplasmic accumulation. nih.govroyalsocietypublishing.org | Regulation of translation for mRNAs like r15-LOX, c-Src, and c-Myc. nih.gov |
| PRMT1-mediated Methylation | Post-Translational Modification | Enhances nuclear retention. nih.gov | Suppresses PKCδ-mediated apoptosis signaling by inhibiting phosphorylation. nih.gov |
Translational Control by this compound
In the cytoplasm, hnRNP K functions as a critical modulator of mRNA translation, capable of both activating and repressing the synthesis of specific proteins. This dual regulatory capacity allows it to fine-tune gene expression in response to various cellular signals and developmental cues. royalsocietypublishing.orgnih.gov
The effect of hnRNP K on translation is highly context-dependent, relying on the specific mRNA target, its binding site, and the interplay with other regulatory factors. It preferentially binds to C-rich sequences in target transcripts to exert its influence. nih.govmdpi.com
Translational Repression: A well-documented example of translational repression by hnRNP K is its regulation of 15-lipoxygenase (r15-LOX) mRNA during erythroid differentiation. HnRNP K binds to a differentiation control element (DICE) in the 3' UTR of the r15-LOX transcript, silencing its translation in immature erythroid cells. nih.govroyalsocietypublishing.org This repression is relieved at later stages of maturation through caspase-3-catalyzed cleavage of hnRNP K, which allows for the timely synthesis of r15-LOX, a key enzyme for mitochondria degradation. nih.govroyalsocietypublishing.org
Translational Activation: Conversely, hnRNP K can activate the translation of other mRNAs. Phosphorylation-dependent cytoplasmic accumulation of hnRNP K is linked to the enhanced translation of several oncogenes, including c-Src and c-Myc. nih.gov It also plays a role in promoting the translation of eukaryotic translation initiation factor 4E (eIF4E) by binding to a core polypyrimidine element in its promoter, which contributes to neoplastic transformation. biorxiv.orgmdpi.com Furthermore, hnRNP K-mediated regulation of non-muscle myosin heavy chain IIA (NMHC IIA) mRNA translation is essential for controlling enucleation during the final stages of red blood cell formation. biologists.com
Table 2: Examples of mRNA Translation Regulated by hnRNP K
| Target mRNA | Regulatory Effect | Mechanism | Cellular Process |
| 15-lipoxygenase (r15-LOX) | Repression | Binds to DICE element in 3' UTR. nih.govroyalsocietypublishing.org | Erythroid differentiation, mitochondrial degradation. biologists.com |
| c-Src | Activation | Binds to C-rich elements; promoted by ERK-mediated cytoplasmic localization. nih.govnih.gov | Cell proliferation, oncogenesis. |
| c-Myc | Activation | Influences stability and translation. nih.govnih.govmdpi.com | Cell proliferation, oncogenesis. |
| eIF4E | Activation | Binds to a polypyrimidine element in the promoter region. biorxiv.orgmdpi.com | Translation initiation, neoplastic transformation. |
| NMHC IIA | Activation | Binds to a specific sequence in the 3' UTR. biologists.com | Erythroid enucleation. biologists.com |
Beyond its role in cap-dependent translation, hnRNP K is a key IRES-trans-acting factor (ITAF), a protein that modulates the initiation of translation through internal ribosome entry sites (IRESs). nih.govoup.com IRESs are structured RNA elements within the 5' UTR of certain viral and cellular mRNAs that allow for cap-independent recruitment of the ribosome, ensuring protein synthesis can proceed when cap-dependent translation is inhibited, such as during viral infection or cellular stress. mdpi.com
The function of hnRNP K as an ITAF can be either inhibitory or stimulatory. In the context of foot-and-mouth disease virus (FMDV), hnRNP K acts as a negative regulator. nih.gov It directly binds to multiple domains of the FMDV IRES, which interferes with the binding of another positive ITAF, the polypyrimidine tract-binding protein (PTB), thereby inhibiting IRES-mediated translation and viral replication. nih.gov
In contrast, for some retroviruses, hnRNP K serves as a positive ITAF. Studies have shown that it promotes the IRES-mediated translation of the human immunodeficiency virus-type 1 (HIV-1) and human T-cell lymphotropic virus-type 1 (HTLV-1). oup.comnih.gov Depletion of hnRNP K in cells leads to a reduction in the translation of viral genomic mRNA. oup.com The ability of hnRNP K to stimulate the activity of these viral IRESs is further modulated by its own post-translational modifications. oup.comnih.gov
HnRNP K does not act in isolation; it coordinates with core components of the translational machinery and other regulatory proteins to exert its effects. Phosphorylation by Jun N-terminal kinase (JNK) has been shown to mediate the interaction between hnRNP K and the molecular machinery required for translating its target RNAs. nih.govroyalsocietypublishing.org
In its role as an ITAF, hnRNP K is known to form protein-protein complexes with other established ITAFs, such as hnRNP A1 and DDX3, as well as with the ribosomal protein eS25. oup.com These interactions are critical for the proper function of certain IRESs, like that of HIV-1, suggesting that hnRNP K helps to recruit or stabilize the ribosome on the IRES element through a network of protein interactions. oup.com By serving as a docking platform, hnRNP K integrates signaling pathways with the regulation of translation, recruiting various factors to control gene expression. nih.govspandidos-publications.com This ability to interact with both the mRNA template and components of the translation apparatus places hnRNP K at a crucial intersection for controlling protein synthesis.
Diverse Molecular Interactions of Ribonucleoprotein K
Protein-Protein Interaction Networks of Ribonucleoprotein K
The functionality of hnRNP K is deeply rooted in its capacity to form complex protein-protein interaction networks. nih.gov It contains multiple domains, including a K-interactive (KI) region, that facilitate these interactions. spandidos-publications.comresearchgate.net The KI region is rich in proline and contains docking sites that interact with SH3 domains found in many signaling proteins. spandidos-publications.com These interactions are often regulated by extracellular signals and phosphorylation events, highlighting hnRNP K's role as a central hub in cellular signaling and gene expression. nih.govnih.gov
hnRNP K serves as a critical nexus, linking signal transduction pathways to gene expression machinery through direct and indirect interactions with various kinases and signaling molecules. spandidos-publications.comnih.gov It is a target for multiple kinases, and these phosphorylation events can modulate its function and localization. nih.gov For instance, hnRNP K collaborates with Src family tyrosine kinases, protein kinase C delta (PKCδ), and the extracellular signal-regulated kinases (ERK1/2). nih.gov The interaction with Src-family signals is mediated by proline-rich motifs within the K interactive (KI) domain of hnRNP K. spandidos-publications.com
Phosphorylation by kinases like JNK and ERK can alter hnRNP K's intracellular distribution or inhibit mRNA translation. researchgate.net Specifically, JNK phosphorylates hnRNP K at serines 216 and 353, which enhances its transcriptional activity. researchgate.net Furthermore, hnRNP K binds to the signal transducer protein Vav, implicating it in the B-cell receptor (BCR) signaling pathway and cell transformation processes. nih.gov These interactions underscore hnRNP K's role as a platform that integrates signaling cascades with nucleic acid-related functions. nih.gov
| Interacting Kinase/Signal Transduction Protein | Function of Interaction |
| Src family tyrosine kinases | Regulates hnRNP K's interaction with target proteins/genes via SH3 domain binding. nih.govspandidos-publications.com |
| Protein Kinase C delta (PKCδ) | Modulates hnRNP K's function through phosphorylation. nih.gov |
| Extracellular signal-regulated kinases (ERK1/2) | Phosphorylates hnRNP K, potentially affecting its intracellular distribution and role in translation. nih.govresearchgate.net |
| c-Jun N-terminal kinases (JNK) | Phosphorylates hnRNP K at specific sites (S216, S353) to increase its transcriptional activity. researchgate.net |
| Vav proto-oncogene | Involves hnRNP K in the B-cell receptor (BCR) signaling pathway and cell transformation. nih.govnih.gov |
In the nucleus, hnRNP K functions directly as a transcription factor and also interacts with other key components of the transcriptional machinery and nuclear architecture. spandidos-publications.comnih.gov It can bind to cytosine/thymidine (CT)-rich elements in gene promoters, such as the c-myc promoter, to activate transcription. nih.govnih.gov A critical interaction for its role in transcription is its direct binding to the TATA-binding protein (TBP), a fundamental component of the TFIID transcription factor complex. spandidos-publications.comnih.gov This interaction with the core transcription machinery solidifies its classification as a bona fide transcription factor. nih.gov
The function of hnRNP K as a transcriptional activator or repressor can be context-dependent, likely influenced by the presence of other associated factors on the DNA. nih.gov Beyond the transcription machinery, hnRNP K also interacts with proteins of the nuclear matrix. spandidos-publications.com The nuclear matrix is the structural framework of the nucleus involved in organizing chromatin and regulating DNA replication and transcription, suggesting that hnRNP K's association with it may play a role in the spatial organization of gene expression. spandidos-publications.comcapes.gov.br
| Interacting Partner | Type of Partner | Role of Interaction |
| TATA-binding protein (TBP) | Transcription Factor | Facilitates transcription activation by linking hnRNP K to the RNA polymerase II machinery. spandidos-publications.comnih.gov |
| Nuclear Matrix Proteins | Structural Proteins | Potentially organizes chromatin and regulates gene expression within the nuclear architecture. spandidos-publications.com |
| p53/TP53 | Transcription Factor | Acts as a transcriptional coactivator of p53 in response to DNA damage. uniprot.org |
| ZNF827 | Transcription Factor | Forms a transcription inhibitory complex with hnRNP K on chromatin. uniprot.org |
hnRNP K's involvement in post-transcriptional regulation is highlighted by its interactions with a variety of RNA helicases and other RNA-binding proteins (RBPs). nih.govnih.gov One notable interaction is with the DEAD box-containing RNA helicase DDX1. nih.gov This protein-protein interaction was confirmed by in vitro binding and co-immunoprecipitation studies, which also showed that the binding can be disrupted by certain RNA substrates like poly(C) and poly(A). nih.gov hnRNP K also interacts with DDX3X, another RNA helicase, which implicates it in pathways like the DNA damage response. oup.com
Furthermore, hnRNP K collaborates with several proteins involved in RNA splicing, including Sam68, TAF15, YB1, 9G8, and SRp20. spandidos-publications.com It also forms a complex with RNA binding motif protein 42 (RBM42), another RBP. nih.gov This interaction is relevant under cellular stress conditions, where both proteins are components of stress granules and appear to play a role in maintaining cellular ATP levels, possibly by protecting their target mRNAs. nih.gov These partnerships demonstrate hnRNP K's integral role in the complex networks that govern RNA processing and metabolism.
Reflecting its role as a molecular scaffold, hnRNP K is a component of several large, multi-protein complexes that regulate gene expression. medlineplus.govnih.gov Its ability to simultaneously engage with multiple proteins allows it to facilitate molecular cross-talk and assemble functional ribonucleoprotein (RNP) complexes. nih.gov For example, hnRNP K has been identified as a component of the spliceosome C complex, a dynamic machinery responsible for pre-mRNA splicing. genecards.org
It also participates in transcription inhibitory complexes. One such complex is composed of hnRNP K, the zinc finger protein ZNF827, the RBP HNRNPL, and a circular RNA (circZNF827) that helps to anchor the complex to chromatin, leading to the negative regulation of genes involved in neuronal differentiation. uniprot.orggenecards.org The diverse nature of these complexes, from splicing to transcriptional repression, underscores the pleiotropic functions of hnRNP K, which are dictated by the specific molecular partners it engages in different cellular contexts. nih.gov
Protein-Nucleic Acid Interaction Specificity
hnRNP K is a member of the poly(C)-binding protein (PCBP) family and exhibits a distinct preference for binding to single-stranded DNA and RNA. oup.comwikipedia.org Its binding specificity is a critical determinant of its function in regulating transcription, RNA stability, and translation. oup.com
The specific recognition of nucleic acids by hnRNP K is primarily mediated by its three tandem K-homology (KH) domains. researchgate.netoup.comwikipedia.org These domains confer a strong and tenacious binding preference for single-stranded poly(C) sequences. uniprot.orgwikipedia.org Each of the three KH domains (KH1, KH2, and KH3) contributes to the binding of C-rich tracts in both RNA and DNA. oup.comnih.govpnas.org
Structural and biophysical analyses have shown that the KH domains can bind to short cytosine-rich sequences, such as TCCC or CCCC. nih.gov The first KH domain, KH1, appears to play a lead role in the high-affinity interaction with oligonucleotides. nih.gov It preferentially binds a C-tetrad, and its structure bound to DNA reveals how KH domains can bind to adjacent target sites. nih.gov While all three KH domains can bind poly(C) sequences and are capable of resolving i-motif DNA secondary structures, they may have different levels of activity. oup.comnih.gov The binding is not solely dependent on the KH domains; an arginine-glycine-rich (RG/RGG) domain also contributes significantly to RNA-binding affinity. oup.com This multi-domain architecture allows hnRNP K to recognize and bind specifically to its target nucleic acid sequences, thereby directing its diverse regulatory functions. nih.gov
Recognition and Resolution of Quadruplex DNA Structures (e.g., i-motifs)
This compound plays a significant role in gene regulation through its interaction with non-canonical DNA secondary structures known as i-motifs. These four-stranded structures are formed in cytosine-rich (C-rich) regions of DNA and are involved in the control of gene transcription. HnRNP K, acting as a poly(C)-binding protein, can recognize, bind to, and unfold these i-motif structures, thereby influencing the transcription of key oncogenes. nih.govnih.gov
The promoter region of the c-MYC oncogene contains a C-rich sequence capable of forming an i-motif. HnRNP K directly interacts with this i-motif and resolves it. nih.govnih.gov This unfolding process is not a simple two-state transition but proceeds through discrete intermediate states, which have been identified as opposite and neighboring hairpin structures. nih.gov All three K homology (KH) domains of hnRNP K are capable of unfolding the c-MYC i-motif, with the KH2 and KH3 domains showing higher activity than the KH1 domain. nih.gov By resolving the i-motif structure, hnRNP K facilitates the binding of transcription factors and activates c-MYC transcription. nih.gov
A similar mechanism has been observed in the regulation of another critical oncogene, KRAS. The promoter of the KRAS gene also contains a C-rich region that can form a stable i-motif. nih.govresearchgate.net HnRNP K selectively binds to this i-motif species, leading to its unfolding and the positive modulation of KRAS transcription. nih.govresearchgate.net This interaction highlights a common mechanism by which hnRNP K can activate oncogene expression. The interaction is not limited to c-MYC and KRAS; hnRNP K is also known to bind to the i-motif in the BCL2 promoter, suggesting a broader role in cancer biology. nih.gov
| Gene Promoter | Interaction with hnRNP K | Functional Consequence |
|---|---|---|
| c-MYC | Binds to and unfolds the i-motif structure in the promoter. nih.govnih.gov | Activation of gene transcription. nih.gov |
| KRAS | Selectively binds to the i-motif species in the promoter's "Mid-region". nih.govresearchgate.net | Positive modulation of gene transcription. nih.govresearchgate.net |
| BCL2 | Binds to the i-motif in the promoter, analogous to its interaction with the c-MYC promoter. nih.gov | Presumed transcriptional activation. nih.gov |
This compound Interactions with Non-Coding RNAs
Beyond its roles in interacting with DNA and mRNA, hnRNP K is a key player in the complex regulatory networks established by non-coding RNAs (ncRNAs). It physically associates with long non-coding RNAs, microRNAs, and circular RNAs to modulate their functions and downstream gene expression pathways. mdpi.com
Long Non-Coding RNA (lncRNA) Binding and Regulatory Functions
HnRNP K interacts with various long non-coding RNAs (lncRNAs) to regulate gene expression at transcriptional and post-transcriptional levels. nih.gov These interactions can lead to the recruitment of hnRNP K to specific genomic locations or modulate its activity on target mRNAs.
A prominent example is the interaction between hnRNP K and lincRNA-p21, a p53-induced lncRNA. This complex mediates the transcriptional repression of genes in the p53 signaling pathway, playing a role in the cellular response to DNA damage. nih.gov LincRNA-p21 is required to guide hnRNP K to the promoters of these target genes. nih.gov Another critical interaction involves the lncRNA Xist, which is essential for X chromosome inactivation. HnRNP K is one of the proteins that directly binds to the B-repeat region of Xist RNA, participating in Xist-mediated gene silencing. nih.govoup.com
At the post-transcriptional level, hnRNP K-lncRNA complexes can regulate mRNA stability and translation. For instance, the lncRNA MYU, which is upregulated by c-Myc, forms a complex with hnRNP K and the 3' UTR of CDK6 mRNA. This ternary complex stabilizes the CDK6 transcript by preventing the binding of repressive microRNAs, such as miR-16, thereby promoting cell cycle progression. mdpi.comnih.gov Similarly, the lncRNA treRNA interacts with hnRNPK to form a ribonucleoprotein complex that binds to the 3'UTR of E-cadherin mRNA, leading to reduced translation efficiency and promoting the epithelial-to-mesenchymal transition (EMT). mdpi.com
| lncRNA Partner | Mechanism of Interaction | Regulatory Function |
|---|---|---|
| lincRNA-p21 | Forms a complex with hnRNP K, guiding it to target gene promoters. nih.gov | Mediates transcriptional repression in the p53 pathway. nih.gov |
| Xist | Directly binds to the B-repeat region of Xist RNA. oup.com | Participates in Xist-mediated gene silencing for X chromosome inactivation. nih.gov |
| MYU | Forms a ternary complex with hnRNP K and CDK6 mRNA. mdpi.com | Stabilizes CDK6 mRNA by blocking miRNA binding, promoting G1-S transition. mdpi.comnih.gov |
| treRNA | Interacts with hnRNP K to form a treRNP complex. mdpi.com | Reduces translation of E-cadherin mRNA, promoting EMT. mdpi.com |
MicroRNA (miRNA) Interactions and Decoy Mechanisms
HnRNP K can also function as an RNA decoy for microRNAs (miRNAs), which are small non-coding RNAs that typically repress gene expression by binding to the 3' UTR of target mRNAs. By sequestering miRNAs, hnRNP K can relieve this repression and restore the translation of target transcripts. mdpi.com
This decoy mechanism is exemplified by the interaction between hnRNP K and miR-328. In certain leukemia cells, hnRNP E2 (a related protein) suppresses the translation of the transcription factor C/EBPα. When miR-328 levels are restored, it preferentially binds to hnRNP proteins, acting as a decoy. This sequesters the hnRNP protein, releasing the C/EBPα mRNA from translational inhibition. mdpi.comnih.gov While the initial studies focused on hnRNP E2, the principle extends to other hnRNPs like hnRNP K that can bind C-rich elements within miRNAs. mdpi.com
Furthermore, hnRNP K can be involved in more complex decoy networks involving lncRNAs. For example, hnRNP K positively regulates the lncRNA PTOV1-AS1. This lncRNA contains binding sites for miR-1207-5p and acts as a competitive endogenous RNA (ceRNA) or decoy for this miRNA. By sponging miR-1207-5p, PTOV1-AS1 prevents the miRNA from repressing its other target, the proto-oncogene HMOX1, ultimately leading to increased HMOX1 expression. nih.gov
| Interacting miRNA/lncRNA | Decoy Mechanism | Outcome |
|---|---|---|
| miR-328 | Acts as a decoy, binding to hnRNP proteins (like hnRNP K) and sequestering them. mdpi.comnih.gov | Relieves translational repression of C/EBPα mRNA. mdpi.comnih.gov |
| PTOV1-AS1 (lncRNA) | Regulated by hnRNP K, this lncRNA acts as a decoy for miR-1207-5p. nih.gov | Prevents miR-1207-5p from suppressing HMOX1, leading to increased HMOX1 expression. nih.gov |
Circular RNA (circRNA) Associations and Functional Implications
Circular RNAs (circRNAs) are a class of covalently closed RNA molecules that can regulate gene expression by acting as sponges for miRNAs or as scaffolds for proteins. Emerging evidence indicates that hnRNP K interacts with specific circRNAs, contributing to their regulatory functions, particularly in cancer. mdpi.comresearchgate.net
In retinoblastoma, a circRNA known as circE2F3 is highly expressed and promotes cell proliferation. Mechanistically, circE2F3 acts as a scaffold or decoy, sequestering hnRNP K. This interaction facilitates the association of hnRNP K with the E2F3 mRNA, leading to its stabilization and increased expression. mdpi.com This demonstrates how a circRNA can modulate the activity of hnRNP K to enhance the stability of a specific oncogenic mRNA.
Another study identified circFOXK2 as interacting with a suite of proteins, including hnRNP K. This interaction was shown to enhance the expression of the oncogenes NUF2 and PDXK, promoting cancer cell growth and migration. researchgate.net These findings suggest that hnRNP K is a common binding partner for functionally important circRNAs and that these interactions are a key mechanism by which circRNAs exert their influence on cellular pathways.
| circRNA Partner | Cellular Context | Functional Implication of Interaction |
|---|---|---|
| circE2F3 | Retinoblastoma | Sequesters hnRNP K, promoting its association with and stabilization of E2F3 mRNA. mdpi.com |
| circFOXK2 | Cancer cells | Interaction with hnRNP K and YBX1 enhances the expression of oncogenes NUF2 and PDXK. researchgate.net |
Post Translational Modifications and Their Impact on Ribonucleoprotein K Function
Phosphorylation of Ribonucleoprotein K
Phosphorylation, the addition of a phosphate (B84403) group to specific amino acid residues, is the most widespread PTM affecting hnRNP K. nih.govnih.gov This reversible modification is orchestrated by a class of enzymes known as kinases and can profoundly influence the behavior of hnRNP K, thereby impacting cellular processes such as proliferation, survival, and the DNA damage response. nih.govroyalsocietypublishing.org
Identification of Key Phosphorylation Sites
Mass spectrometry and in vivo analyses have identified several key serine (Ser) and threonine (Thr) residues on hnRNP K that are subject to phosphorylation. These sites serve as docking points for phosphate groups, and their modification can trigger significant functional changes. Notable phosphorylation sites include Serine 116 (S116), Serine 189 (S189), Serine 216 (S216), Serine 284 (S284), Serine 353 (S353), and Serine 379 (S379). nih.govresearchgate.net The phosphorylation of sites such as S116 and S284 has been particularly well-documented to alter the subcellular localization of hnRNP K and its ability to bind to target nucleic acids or proteins. nih.govnih.govroyalsocietypublishing.org
Table 1: Key Phosphorylation Sites of this compound and Their Functional Impact
| Phosphorylation Site | Modifying Kinase(s) | Known Functional Impact |
|---|---|---|
| Serine 116 (S116) | ERK | Alters subcellular localization and nucleic acid/protein binding. nih.govnih.govroyalsocietypublishing.org |
| Serine 189 (S189) | JNK | Increases transcriptional effects; involved in neuronal development. nih.gov |
| Serine 216 (S216) | JNK, CDK2 | Increases transcriptional effects; controls cytosolic accumulation of TDP-43. nih.govnih.gov |
| Serine 284 (S284) | ERK, CDK2 | Promotes cytoplasmic accumulation; regulates mRNA translation; controls cytosolic accumulation of TDP-43. nih.govnih.govnih.gov |
| Serine 353 (S353) | ERK, JNK | Promotes cytoplasmic accumulation; regulates mRNA translation; increases transcriptional effects. nih.govnih.gov |
| Serine 379 (S379) | Aurora-A | Disrupts interaction with p53 during DNA damage. nih.gov |
| Tyrosine residues | c-Src, Lck | Regulates protein-protein and protein-RNA interactions. nih.gov |
Role of Specific Kinases (e.g., ERK, JNK, PKCδ, c-Src) in Phosphorylation
Several major kinase signaling pathways converge on hnRNP K, each phosphorylating distinct sites to elicit specific cellular responses. nih.govroyalsocietypublishing.org
Extracellular signal-regulated kinase (ERK): A member of the mitogen-activated protein kinase (MAPK) family, ERK phosphorylates hnRNP K at serines 284 and 353. nih.gov This phosphorylation is a key event that drives the accumulation of hnRNP K in the cytoplasm. nih.gov
c-Jun N-terminal kinase (JNK): Another MAPK family member, JNK targets different sites on hnRNP K, namely S189, S216, and S353. nih.gov JNK-mediated phosphorylation primarily enhances the transcriptional activity of hnRNP K or facilitates its interaction with the translational machinery. nih.gov
Protein kinase C delta (PKCδ): In response to DNA damage, PKCδ phosphorylates hnRNP K. This modification influences the binding of hnRNP K to target mRNAs without changing its location within the cell. nih.govnih.gov
c-Src: This tyrosine kinase phosphorylates hnRNP K, which in turn affects its affinity for nucleic acids. nih.govnih.gov Phosphorylation by c-Src generally leads to a reduction in the interaction between hnRNP K and its targets. nih.gov
Cyclin-dependent kinase 2 (CDK2): CDK2-mediated phosphorylation of hnRNP K also promotes its accumulation in the cytoplasm and facilitates its interaction with other proteins, such as TDP-43. nih.govoup.com
Impact on Subcellular Localization, Nucleic Acid Binding, and Protein Interactions
The phosphorylation status of hnRNP K is a critical determinant of its function and location within the cell.
Subcellular Localization: One of the most significant consequences of hnRNP K phosphorylation is the regulation of its nucleocytoplasmic shuttling. researchgate.net For instance, phosphorylation by ERK at S284 and S353 leads to the cytoplasmic accumulation of hnRNP K. nih.gov This relocalization is crucial for its role in silencing the translation of certain mRNAs. nih.gov Similarly, CDK2 phosphorylation also increases cytoplasmic levels of hnRNP K. nih.gov
Nucleic Acid Binding: Phosphorylation can either enhance or inhibit the binding of hnRNP K to DNA and RNA. Phosphorylation by c-Src reduces the affinity of hnRNP K for nucleic acids. nih.gov Conversely, insulin-induced tyrosine phosphorylation has been shown to alter hnRNP K's interaction with RNA and DNA. nih.gov The effect of phosphorylation on nucleic acid binding can also be context-dependent, varying with the specific target sequence. nih.gov
Protein Interactions: Phosphorylation modulates the interaction of hnRNP K with a host of other proteins. For example, phosphorylation of S379 by Aurora-A kinase during DNA damage disrupts the interaction between hnRNP K and the tumor suppressor protein p53. nih.gov In contrast, JNK-mediated phosphorylation can mediate the interaction between hnRNP K and the translational machinery. nih.gov Furthermore, arginine methylation can inhibit subsequent phosphorylation by PKCδ, highlighting the crosstalk between different PTMs. nih.gov Tyrosine phosphorylation can also increase the binding of proteins like Lck and Vav to hnRNP K. nih.gov
Methylation of this compound
Methylation, the addition of a methyl group, is another key PTM that regulates the function of hnRNP K. This modification primarily occurs on arginine residues and is carried out by a family of enzymes known as protein arginine methyltransferases (PRMTs). nih.govnih.gov
Arginine Methylation and its Effects on this compound Activity
Arginine methylation of hnRNP K has been shown to have significant functional consequences, particularly in the context of the DNA damage response and transcriptional regulation. nih.govnih.gov Research has demonstrated that hnRNP K is markedly arginine methylated in response to UV radiation. nih.gov This modification enhances its binding affinity for p53, a critical tumor suppressor protein. nih.gov By strengthening this interaction, arginine methylation of hnRNP K plays a key role in augmenting p53's transcriptional activity. nih.gov
Furthermore, the methylation of two specific arginine residues, Arg296 and Arg299, has been shown to negatively modulate apoptosis (programmed cell death) upon DNA damage. nih.gov This anti-apoptotic role is achieved, at least in part, by inhibiting a nearby phosphorylation event at Serine 302, which is mediated by the pro-apoptotic kinase PKCδ. nih.gov Methylation in the K-interactive (KI) region of hnRNP K has also been found to reduce its binding to the SH3 domain of c-Src. mdpi.com
Methyltransferase Involvement in this compound Regulation
The primary enzyme responsible for the arginine methylation of hnRNP K is Protein Arginine Methyltransferase 1 (PRMT1). nih.govnih.gov Studies have confirmed that PRMT1 directly binds to and methylates hnRNP K. nih.gov The preferred region for PRMT1-mediated methylation on hnRNP K has been identified within the amino acid sequence 280-307. nih.govosti.gov This region is crucial, as its methylation has been implicated in regulating the intracellular distribution of hnRNP K, with a significant impairment in the nuclear localization of hnRNP K observed when this methylation is inhibited. nih.govosti.gov
Table 2: Arginine Methylation of this compound
| Methylation Site(s) | Methyltransferase | Known Functional Impact |
|---|---|---|
| Arginine 296 (Arg296) | PRMT1 | Inhibits nearby Ser302 phosphorylation by PKCδ; negatively regulates apoptosis. nih.govoup.com |
| Arginine 299 (Arg299) | PRMT1 | Inhibits nearby Ser302 phosphorylation by PKCδ; negatively regulates apoptosis. nih.govoup.com |
| a.a. 280-307 region | PRMT1 | Preferred region for methylation; regulates nuclear/cytoplasmic distribution. nih.govosti.gov |
| General Arginine Methylation | PRMT1 | Enhances affinity for p53; increases p53 transcriptional activity. nih.gov |
Ubiquitination, Sumoylation, and Glycosylation of this compound
The covalent attachment of ubiquitin, Small Ubiquitin-like Modifier (SUMO), and glycans to hnRNP K introduces significant functional alterations. These modifications can directly compete with one another, creating a complex regulatory network that fine-tunes hnRNP K's role in cellular homeostasis.
Ubiquitination: The process of ubiquitination involves a three-step enzymatic cascade (E1 activating, E2 conjugating, and E3 ligating enzymes) that attaches one or more ubiquitin molecules to a target protein. In the context of hnRNP K, the E3 ubiquitin ligase HDM2/MDM2 has been identified as a key enzyme that mediates its ubiquitin-dependent proteasomal degradation. nih.gov This process is crucial for controlling hnRNP K protein levels under normal cellular conditions.
Sumoylation: Similar to ubiquitination, sumoylation is an enzymatic cascade that attaches SUMO proteins to target lysines. Proteomic analyses have identified hnRNP K as a substrate for sumoylation. The major site for SUMO1 attachment on hnRNP K has been mapped to lysine (B10760008) 422 (K422). This modification is induced by cellular stresses like DNA damage.
Glycosylation: Glycosylation is a widespread PTM involving the attachment of carbohydrate moieties. nih.gov For hnRNP K, a specific type of glycosylation known as O-GlcNAcylation has been identified. nih.govucdavis.edunih.gov This process involves the addition of a single N-acetylglucosamine (GlcNAc) sugar to the hydroxyl group of serine or threonine residues. wikipedia.org The modification is catalyzed by O-linked N-acetylglucosaminyltransferase (OGT) and is reversible. nih.govwikipedia.org While specific sites on hnRNP K are still being fully elucidated, proteomic studies have confirmed its status as an O-GlcNAcylated protein. nih.govnih.gov
The modifications of hnRNP K by ubiquitin, SUMO, and glycans have profound and sometimes opposing effects on its function.
Protein Stability: A key point of regulation for hnRNP K is the competitive interplay between ubiquitination and sumoylation. Under normal conditions, ubiquitination by HDM2 targets hnRNP K for degradation by the proteasome, thus controlling its cellular abundance. nih.gov However, upon DNA damage, hnRNP K is sumoylated at the K422 residue. This sumoylation event physically blocks the attachment of ubiquitin, thereby preventing degradation and leading to the stabilization and accumulation of the hnRNP K protein.
Localization: O-GlcNAcylation plays a critical role in regulating the subcellular localization of hnRNP K. nih.govucdavis.edunih.gov Studies in cholangiocarcinoma (CCA) cells have shown that hnRNP K is primarily localized in the nucleus. ucdavis.edunih.gov However, suppression of O-GlcNAcylation results in the retention of hnRNP K in the cytoplasm. ucdavis.edunih.gov This indicates that O-GlcNAcylation is a key signal for the nuclear translocation of hnRNP K, which in turn is associated with its functions in cancer progression and metastasis. nih.govucdavis.edunih.gov
Interaction Dynamics: Sumoylation not only affects stability but also remodels the interaction landscape of hnRNP K. The attachment of SUMO at K422 decreases hnRNP K's affinity for the HDM2 E3 ligase. Concurrently, this modification enhances its interaction with the tumor suppressor protein p53. This switch in binding partners is a critical event in the DNA damage response, allowing the stabilized hnRNP K to act as a transcriptional co-activator for p53.
| Modification | Key Enzymes/Sites | Impact on Stability | Impact on Localization | Impact on Interactions |
|---|---|---|---|---|
| Ubiquitination | HDM2/MDM2 (E3 Ligase) | Decreases (promotes proteasomal degradation) | - | Governed by interaction with E3 ligase |
| Sumoylation | Lysine 422 (K422) | Increases (prevents ubiquitination) | - | Decreases affinity for HDM2; Increases affinity for p53 |
| O-GlcNAcylation | OGT (transferase) | - | Promotes nuclear translocation | - |
Proteolytic Cleavage of this compound and its Functional Consequences
Beyond reversible modifications, hnRNP K can also be irreversibly regulated by proteolytic cleavage. This process, mediated by specific proteases, generates smaller protein fragments, which can result in either the inactivation of the protein or the generation of new functional domains. This cleavage is not merely a degradative process but a precise regulatory mechanism in specific cellular contexts like cell differentiation and immune response. nih.govroyalsocietypublishing.org
Several proteases have been identified that cleave hnRNP K, including caspases and granzymes. nih.govnih.gov
Caspase-3 Cleavage: In a non-apoptotic context, caspase-3 plays a crucial role during the terminal stages of erythroid (red blood cell) differentiation. nih.govresearchgate.net It cleaves hnRNP K at a specific site between aspartate (D) 334 and glycine (B1666218) (G) 335. nih.govroyalsocietypublishing.org This cleavage separates the third K homology (KH3) domain, which is responsible for binding to the differentiation control element (DICE) in the 3'-UTR of the reticulocyte 15-lipoxygenase (r15-LOX) mRNA. The cleavage of hnRNP K removes its translational repression of r15-LOX mRNA, providing a "save-lock" mechanism for the timely synthesis of the r15-LOX enzyme, which is essential for mitochondria degradation during reticulocyte maturation. nih.govroyalsocietypublishing.orgresearchgate.net
Granzyme Cleavage: Granzymes are serine proteases released by cytotoxic lymphocytes to induce cell death in target cells, such as tumor cells or virus-infected cells. frontiersin.orgnih.gov All five human granzymes (A, B, H, K, and M) have been shown to cleave hnRNP K directly. nih.gov This cleavage occurs at multiple sites, often located between the functional KH domains, effectively dissecting the protein and disrupting its function. nih.gov For example, Granzyme M cleaves hnRNP K at sites including Leu125, Leu133, and Met359. nih.gov This cleavage is implicated in inhibiting the replication of human cytomegalovirus (HCMV) and contributing to cell death pathways. nih.govroyalsocietypublishing.org The degradation of hnRNP K by granzymes highlights its importance for maintaining cell viability, particularly in tumor cells. nih.gov
| Protease | Identified Cleavage Site(s) | Functional Consequence |
|---|---|---|
| Caspase-3 | Between Asp334 and Gly335 | Relieves translational repression of r15-LOX mRNA during erythroid differentiation. nih.govroyalsocietypublishing.orgresearchgate.net |
| Granzyme A | Arg37 | Dissection of functional domains, contributing to cell death. nih.gov |
| Granzyme B | Asp26, Asp93, Asp128, Asp382 | Dissection of functional domains, contributing to cell death. nih.gov |
| Granzyme K | Arg305 | Dissection of functional domains, contributing to cell death. nih.govfrontiersin.org |
| Granzyme M | Leu125, Leu133, Met359 | Dissection of functional domains; inhibition of viral replication. royalsocietypublishing.orgnih.gov |
Ribonucleoprotein K in Cellular Processes and Regulatory Pathways Research
Regulation of Cell Proliferation, Differentiation, and Apoptosis Mechanisms
Ribonucleoprotein K (hnRNP K) is a key regulator of fundamental cellular processes, including cell proliferation, differentiation, and apoptosis, primarily through its influence on gene expression at both the transcriptional and post-transcriptional levels. nih.gov Its ability to bind to DNA and RNA allows it to modulate the activity of genes and the production of proteins that govern these critical cellular decisions. nih.gov
In the context of cell proliferation, hnRNP K has been shown to act as a proto-oncogene in certain cancers by promoting the expression of proliferation-associated genes. For instance, it can enhance the transcription of the c-myc oncogene, a potent driver of cell division, thereby stimulating cell proliferation and concurrently inhibiting apoptosis. nih.gov Knockdown of hnRNP K in oral squamous cell carcinoma cells has been demonstrated to significantly inhibit cell growth and cell cycle progression, leading to increased apoptosis. frontiersin.org This effect is partly mediated by its regulation of SPIN1, an oncogenic histone code reader, and the downstream cell cycle regulator Cyclin D1. frontiersin.org
Conversely, hnRNP K also plays a role in inhibiting cell proliferation under specific contexts. Deficiencies in hnRNP K can reduce the levels of p21, a cyclin-dependent kinase inhibitor that halts cell cycle progression to allow for DNA repair, suggesting a role for hnRNP K in maintaining genomic stability and preventing uncontrolled proliferation. nih.gov
The involvement of hnRNP K in cellular differentiation is complex and cell-type specific. In hematologic malignancies, hnRNP K acts as a haploinsufficient tumor suppressor that regulates both proliferation and differentiation programs. researchgate.net It has been implicated in myeloid cell differentiation by binding to the 5'UTR of C/EBPα, a master regulator of this process, and inhibiting its translation. nih.gov Furthermore, diminished hnRNP K expression leads to the deregulation of differentiation factors C/EBPα and C/EBPβ. researchgate.net In the context of myogenesis, hnRNP K is required for normal myotube formation, although it can also inhibit myogenic differentiation under certain conditions. frontiersin.org
Regarding apoptosis, or programmed cell death, hnRNP K exhibits a dual role. It can promote cancer cell survival by inhibiting apoptosis. For example, in hepatocellular carcinoma, it can increase the expression of anti-apoptotic proteins like cellular FLICE-like inhibitory protein (cFLIP) and X-linked inhibitor of apoptosis protein (XIAP), thereby blocking the caspase cascade. nih.gov However, hnRNP K is also recognized as a transcriptional coactivator of the tumor suppressor p53, which can initiate apoptosis in response to DNA damage. researchgate.net The switch between its pro-survival and pro-apoptotic functions appears to be regulated by post-translational modifications, such as arginine methylation. researchgate.net Knockdown of hnRNP K in acute promyelocytic leukemia cells has been shown to reduce cell proliferation and is accompanied by an increase in apoptosis. fortunejournals.com
| Cellular Process | Role of hnRNP K | Key Interacting Molecules/Pathways |
| Cell Proliferation | Can promote or inhibit proliferation depending on the cellular context. | c-myc, SPIN1, Cyclin D1, p21 |
| Cell Differentiation | Regulates differentiation in various cell lineages, including myeloid and muscle cells. | C/EBPα, C/EBPβ, Myog |
| Apoptosis | Can either inhibit or promote apoptosis through different mechanisms. | cFLIP, XIAP, p53, Caspases |
Role in DNA Damage Response and Repair Pathways
This compound (hnRNP K) plays a pivotal role in the cellular response to DNA damage, acting as a crucial component of the intricate network that maintains genomic integrity. Its functions in this context are multifaceted, ranging from acting as a transcriptional co-activator for key tumor suppressors to coordinating with the cellular DNA repair machinery. The activity of hnRNP K in the DNA damage response (DDR) is tightly regulated by post-translational modifications, including phosphorylation, ubiquitination, and SUMOylation. nih.gov
Upon DNA damage, hnRNP K is rapidly induced and stabilized in a manner dependent on the primary DDR kinases, Ataxia-Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR). nih.gov This stabilization is crucial for its function as a cofactor for p53-mediated transcription. nih.gov
Coordination with DNA Repair Machinery
Research has implicated hnRNP K in the regulation of double-strand break (DSB) repair, one of the most cytotoxic forms of DNA damage. Evidence suggests that hnRNP K participates in both of the major DSB repair pathways: non-homologous end joining (NHEJ) and homologous recombination (HR). nih.govnih.gov While the precise molecular mechanisms of its coordination with the repair machinery are still being elucidated, its role as a cofactor for p53 provides an indirect link to the regulation of DNA repair processes. nih.gov The p53 pathway is known to influence the expression of genes involved in DNA repair, and by modulating p53's transcriptional activity, hnRNP K can consequently impact the cell's capacity to mend damaged DNA.
Interplay with Tumor Suppressor Pathways (e.g., p53/p21)
The interplay between hnRNP K and the p53 tumor suppressor pathway is a cornerstone of its function in the DNA damage response. Following genotoxic stress, hnRNP K is stabilized and acts as a transcriptional coactivator for p53. nih.govnih.gov This stabilization is, in part, achieved through ATM-dependent phosphorylation of hnRNP K, which prevents its degradation mediated by the E3 ubiquitin ligase MDM2. frontiersin.orgresearchgate.net
In response to DNA damage, both p53 and hnRNP K are recruited to the promoters of p53-responsive genes in a mutually dependent manner. nih.gov This co-recruitment is essential for the transcriptional induction of key p53 target genes, including the cyclin-dependent kinase inhibitor p21. nih.govresearchgate.net The upregulation of p21 leads to cell cycle arrest, providing the cell with time to repair the damaged DNA before proceeding with division. researchgate.net Depletion of hnRNP K has been shown to abrogate the transcriptional induction of p53 target genes and leads to defects in DNA-damage-induced cell-cycle checkpoints. nih.govbiologists.com
Furthermore, the relationship between hnRNP K and p53 appears to be a positive feedback loop, where p53 can also transcriptionally activate the hnRNP K gene. nih.gov This reciprocal regulation amplifies the cellular response to DNA damage, ensuring a robust activation of the p53 pathway. The activity of hnRNP K as a p53 co-activator is also modulated by other post-translational modifications, such as SUMOylation, which is induced by DNA damage and is required for p53-mediated cell-cycle arrest. nih.govcdc.gov
| Pathway Component | Role of hnRNP K | Regulatory Mechanisms |
| DNA Repair Machinery (NHEJ/HR) | Implicated in the regulation of both pathways. | Indirectly through its role as a p53 cofactor. |
| p53 | Acts as a transcriptional co-activator. | Stabilization via ATM-dependent phosphorylation and SUMOylation; prevents MDM2-mediated degradation. |
| p21 | Promotes p53-dependent transcriptional activation. | Co-recruitment with p53 to the p21 promoter. |
Involvement in Cellular Stress and Immune Responses
This compound (hnRNP K) is a key player in the cellular response to a variety of stressors and is also intricately involved in modulating immune responses. Its function under stress conditions often involves dynamic changes in its localization and activity, allowing the cell to adapt and survive.
In response to heat shock, hnRNP K acts as a negative regulator of the heat shock response (HSR). It directly interacts with Heat Shock Factor 1 (HSF1), the master transcriptional activator of the HSR, and inhibits its binding to the heat shock element in the promoters of heat shock protein genes. nih.govnih.gov This inhibitory function is dependent on the oxidation status of a specific cysteine residue (Cys132) within hnRNP K, highlighting a redox-sensitive regulatory mechanism. nih.govnih.gov
Under conditions of oxidative stress, the function of hnRNP K is also modified. fortunejournals.com It has been shown to colocalize with peroxiredoxin 5, an antioxidant enzyme, suggesting a role in mitigating the damaging effects of reactive oxygen species. researchgate.net Furthermore, upon exposure to various cellular stresses, including apoptotic stimuli, hnRNP K can translocate to cytoplasmic stress granules. cdc.govnih.gov These granules are sites of mRNA triage, where translation is stalled, and may represent a defensive mechanism to reprogram gene expression and promote cell survival under adverse conditions. cdc.govnih.gov
In the realm of the immune system, hnRNP K has been shown to regulate the expression of inflammatory genes. It can influence the alternative splicing of transcription factors that, in turn, control the expression of genes involved in the inflammatory response. nih.govnih.gov This suggests that hnRNP K can fine-tune the inflammatory milieu within a cell.
The involvement of hnRNP K in the immune response is further highlighted by its complex interactions with various viruses. It can either support or inhibit viral replication depending on the specific virus and cellular context. For instance, hnRNP K is known to interact with components of several RNA viruses, including influenza virus, enteroviruses, and flaviviruses, and can influence viral RNA synthesis, translation, and assembly. frontiersin.orgfrontiersin.org In some cases, viruses have evolved mechanisms to manipulate hnRNP K function for their own benefit. For example, the 3C protease of foot-and-mouth disease virus can cleave hnRNP K to antagonize its negative regulatory effect on viral translation. nih.gov Conversely, hnRNP K can also be part of the host's antiviral defense. For example, it is required for suppressing apoptosis in virus-infected cells, thereby promoting cell survival and limiting viral spread. nih.gov
| Stress/Immune Condition | Role of hnRNP K | Mechanism of Action |
| Heat Shock | Negative regulator of the heat shock response. | Inhibits HSF1 binding to DNA. nih.govnih.gov |
| Oxidative Stress | Implicated in the antioxidant response. | Colocalizes with peroxiredoxin 5. researchgate.net |
| General Cellular Stress | Relocates to stress granules. | Sequesters mRNA to reprogram translation. cdc.govnih.gov |
| Inflammation | Modulates inflammatory gene expression. | Influences alternative splicing of transcription factors. nih.govnih.gov |
| Viral Infection | Can support or inhibit viral replication. | Interacts with viral RNA and proteins, modulates host cell survival. frontiersin.orgfrontiersin.orgnih.gov |
Modulation of Signal Transduction Pathways
This compound (hnRNP K) functions as a crucial docking platform, integrating signals from various transduction pathways to regulate gene expression and other cellular processes. nih.gov It interacts with a wide array of signaling molecules, including kinases and their substrates, thereby translating extracellular and intracellular cues into specific cellular responses.
Integration of Kinase Signaling (e.g., Src, MAPK, ERK, GSK3β)
HnRNP K is a target and a mediator of several key kinase signaling cascades. It is known to cooperate with the Src family of non-receptor tyrosine kinases. nih.gov This interaction can influence cell transformation processes. Furthermore, hnRNP K's function is modulated by phosphorylation through various kinases, which can alter its subcellular localization, its binding affinity for nucleic acids and proteins, and consequently its regulatory activities.
The Mitogen-Activated Protein Kinase (MAPK) pathway, including the Extracellular signal-Regulated Kinases (ERK), plays a significant role in regulating hnRNP K. For instance, in response to certain stressors, the ERK/MAPK pathway is activated, and while it may not be required for the translocation of hnRNP K to stress granules, its suppression can sensitize cells to apoptosis, suggesting a role for this pathway in cell survival signals that may involve hnRNP K. cdc.gov
Glycogen synthase kinase 3 beta (GSK3β) is another kinase that has been shown to interact with and phosphorylate hnRNP K. This phosphorylation can impact the stability and function of hnRNP K, thereby influencing the cellular processes it regulates.
The intricate network of interactions between hnRNP K and these kinase signaling pathways underscores its role as a central hub in cellular communication. By integrating signals from Src, MAPK/ERK, and GSK3β, among others, hnRNP K can fine-tune gene expression programs that control cell fate decisions in response to a dynamic cellular environment.
| Kinase Pathway | Interaction with hnRNP K | Functional Consequence |
| Src Family Kinases | Cooperates with Src family members. nih.gov | Influences cell transformation. nih.gov |
| MAPK/ERK | Modulated by the MAPK/ERK pathway. cdc.gov | Involved in stress-induced survival pathways. cdc.gov |
| GSK3β | Phosphorylates hnRNP K. | Affects hnRNP K stability and function. |
Crosstalk with Proto-Oncogenic and Tumor Suppressive Pathways
The role of hnRNP K in cancer is complex, as it exhibits characteristics of both an oncogene and a tumor suppressor, depending on the cellular context. tandfonline.comnih.gov This dual functionality stems from its ability to modulate the expression and activity of key proteins in both proto-oncogenic and tumor-suppressive pathways. tandfonline.comnih.gov
Interaction with Tumor Suppressive Pathways:
A primary mechanism of hnRNP K's tumor-suppressive function is its interaction with the p53 pathway. nih.gov In response to DNA damage, hnRNP K is induced in a manner dependent on the DNA-damage signaling kinases ATM or ATR. nih.gov This induction occurs through the inhibition of its degradation by the ubiquitin E3 ligase HDM2. nih.gov Subsequently, hnRNP K acts as a transcriptional coactivator for p53. nih.govresearchgate.net Depletion of hnRNP K has been shown to abolish the transcriptional induction of p53 target genes and lead to defects in DNA-damage-induced cell-cycle checkpoints. nih.gov Research indicates that hnRNP K can regulate p53 expression at both the transcriptional and potentially translational levels, particularly under stress conditions. tandfonline.comnih.gov Furthermore, hnRNP K and p53 are recruited to the promoters of p53-responsive genes in a mutually dependent manner following DNA damage. nih.gov Deficiencies in hnRNP K can also reduce the levels of p21, a cyclin-dependent kinase inhibitor involved in pausing cell development for DNA repair. wikipedia.org
Interaction with Proto-Oncogenic Pathways:
Conversely, hnRNP K can promote cancer by positively regulating oncogenic pathways. tandfonline.com A classic example is its role in upregulating the expression of the proto-oncogene c-Myc. tandfonline.com hnRNP K directly binds to C-rich regions in the MYC promoter, leading to increased transcription. tandfonline.com It is also thought to regulate c-Myc expression at the translational level by binding to the 5' UTR of the MYC transcript, which promotes ribosomal loading. tandfonline.com Additionally, hnRNP K interacts with other signaling molecules to promote tumorigenesis. For instance, it can bind to the signal transducer protein Vav, participating in the BCR signaling pathway and promoting cell transformation. spandidos-publications.com Overexpression of hnRNP K has been observed in various malignancies and is often associated with a poorer prognosis. spandidos-publications.comnih.gov
Table 1: Dual Role of hnRNP K in Cancer Pathways
| Pathway Type | Interacting Partner | hnRNP K Function | Outcome |
|---|---|---|---|
| Tumor Suppressive | p53 | Transcriptional Coactivator | Upregulation of p53 target genes, cell cycle arrest nih.govtandfonline.com |
| p21 (CDKN1A) | Positive Regulator | Pausing cell development for DNA repair tandfonline.comwikipedia.org | |
| HDM2 | Target of degradation | Stabilization of hnRNP K protein nih.gov | |
| Proto-Oncogenic | c-Myc | Transcriptional & Translational Activator | Increased c-Myc expression, promotion of cell proliferation tandfonline.com |
| Vav | Interacting Partner | Promotion of cell transformation spandidos-publications.com | |
| SRC | Transcriptional Regulator | Direct binding to promoter tandfonline.com |
Contributions to Cell Cycle Progression Control
hnRNP K plays a significant role in the regulation of cell cycle progression. wikipedia.org Its influence is observed at multiple phases of the cell cycle, and its depletion or overexpression can lead to significant alterations in cell proliferation. nih.govresearchgate.net
Knockdown of hnRNP K has been shown to inhibit cell growth and cell cycle progression in oral squamous cell carcinoma cells. nih.gov Specifically, a decrease in the S phase and an increase in the G2/M phase, along with an accumulation in the sub-G1 phase (indicative of apoptosis), have been observed in hnRNP K-mutated myoblasts. nih.gov Conversely, upregulation of hnRNP K promotes cell proliferation, reflected by a decreased percentage of cells in the G0/G1 stage and an increased percentage in the S stage. researchgate.net
The regulatory effects of hnRNP K on the cell cycle are mediated, in part, through its control over key cell cycle regulators. For example, hnRNP K positively regulates Cyclin D1 (CCND1), a crucial oncogene and cell cycle regulator. nih.gov It also influences the expression of the cyclin-dependent kinase inhibitor p21, which is essential for cell cycle arrest in response to DNA damage. nih.govwikipedia.org The protein's involvement in p53-dependent transcriptional responses further underscores its role in coordinating cell cycle checkpoints. nih.gov
Table 2: Effects of hnRNP K on Cell Cycle Phases
| hnRNP K Level | G0/G1 Phase | S Phase | G2/M Phase | Sub-G1 Phase | Overall Effect on Proliferation |
|---|---|---|---|---|---|
| Upregulated | Decreased | Increased | - | - | Promoted researchgate.net |
| Downregulated/Mutated | - | Decreased | Increased | Increased | Inhibited nih.govnih.gov |
Regulation of Autophagy Pathways, with a Focus on Selective Autophagy
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components. mdpi.com Recent research has implicated hnRNP K in the regulation of autophagy, particularly in selective quality-control autophagy. spandidos-publications.com
Studies have shown that hnRNP K acts as a negative regulator of basal autophagy under normal nutrient conditions. spandidos-publications.com Knockdown of hnRNP K using siRNA or the CRISPR-Cas9 system leads to an increase in the level of autophagy, while its overexpression has the opposite effect. spandidos-publications.com Interestingly, hnRNP K does not appear to affect non-selective autophagy induced by serum starvation or rapamycin, suggesting its involvement in the later stages of the process. spandidos-publications.com
The mechanism by which hnRNP K regulates autophagy involves the modulation of histone deacetylase 6 (HDAC6) expression. spandidos-publications.com It was found that the mRNA and protein levels of HDAC6 were upregulated in hnRNP K-deficient cells. spandidos-publications.com This upregulation enhances autophagosome-lysosome fusion. spandidos-publications.com This effect can be suppressed by a selective inhibitor of HDAC6, tubastatin A. spandidos-publications.com Consequently, in hnRNP K-deficient cells, there is a prominent co-localization of ubiquitin-positive aggregates with LC3-positive autophagosomes, a hallmark of selective autophagy, which is not observed in wild-type cells or in deficient cells treated with the HDAC6 inhibitor. spandidos-publications.com These findings suggest that hnRNP K regulates basal selective autophagy by controlling the expression of HDAC6, thereby influencing the fusion of autophagosomes with lysosomes. spandidos-publications.com
Functional Roles in Skeletal Development and Bone Homeostasis (e.g., Osteoclast Formation)
hnRNP K is essential for normal skeletal development and the maintenance of bone homeostasis. nih.govnih.gov Mutations in the HNRNPK gene in humans are associated with Au-Kline syndrome, which is characterized by skeletal abnormalities. medlineplus.govnih.gov
A critical role for hnRNP K has been identified in osteoclast differentiation, a process vital for bone resorption and remodeling. nih.govcolab.ws During RANKL-induced osteoclast differentiation, hnRNP K undergoes nuclear-cytoplasmic translocation. nih.govnih.gov In the cytoplasm, it interacts with Glycogen synthase kinase-3β (GSK3β). nih.govcolab.ws This interaction is crucial for several functions of GSK3β that are critical for osteoclast differentiation, including the activation of NF-κB and the expression of NFATc1. nih.govnih.gov Knockdown of hnRNP K impairs osteoclast differentiation. nih.gov Furthermore, hnRNP K is involved in the acetylation of tubulin and is localized in the actin belt, both of which are important for the formation of mature, multinucleated osteoclasts. nih.govnih.gov
In addition to its role in osteoclasts, hnRNP K also participates in osteoblast differentiation. It has been identified as a potential binding partner of Peroxiredoxin 5 (Prdx5), and this interaction appears to regulate osteocalcin (B1147995) expression, a marker of mature osteoblasts. nih.govresearchgate.net These findings highlight the multifaceted role of hnRNP K in both bone formation and resorption, underscoring its importance in maintaining skeletal integrity. nih.gov
Table 3: Role of hnRNP K in Bone Homeostasis
| Cellular Process | Interacting Partner(s) | Key Regulatory Function of hnRNP K | Outcome |
|---|---|---|---|
| Osteoclast Differentiation | GSK3β | Regulates NF-κB activation and NFATc1 expression | Essential for osteoclast formation and function nih.govnih.gov |
| Mature Osteoclast Formation | - | Localized in actin belt, involved in tubulin acetylation | Important for the structure of mature osteoclasts nih.gov |
| Osteoblast Differentiation | Prdx5 | Regulates osteocalcin (Bglap) expression | Contributes to osteoblast maturation and bone formation nih.gov |
Participation in Specific Neurobiological and Immunological Processes
Neurobiological Processes:
hnRNP K is abundantly expressed in the nervous system and plays crucial roles in neuronal development and function. biologists.comnih.gov It is involved in the growth of axons, which are essential for the transmission of nerve impulses. medlineplus.govbiologists.com Studies have shown that hnRNP K is essential for axon outgrowth, and its knockdown compromises the nucleocytoplasmic export and translation of neurofilament-M (NF-M) mRNA, a key component of the axonal cytoskeleton. biologists.com
Furthermore, hnRNP K is a critical regulator of synaptic transmission and plasticity, the cellular basis for learning and memory. medlineplus.govnih.govjneurosci.org It regulates dendritic spine density and is required for long-term potentiation (LTP) in hippocampal neurons. nih.govjneurosci.org The function of hnRNP K in LTP involves its phosphorylation by the extracellular signal-regulated kinase (ERK)1/2, leading to its accumulation in the cytoplasm. nih.govjneurosci.org Knockdown of hnRNP K prevents the activation of the ERK cascade and subsequent steps essential for LTP. nih.gov Neuronal activity, through BDNF-Trk signaling, also regulates the dendritic localization of hnRNP K and its association with specific mRNAs coding for glutamate (B1630785) receptors and other synaptic proteins. vu.nl
Immunological Processes:
In the immune system, hnRNP K has been identified as a key molecule in T-cell activation. nih.gov Upon T-cell receptor (TCR) stimulation, hnRNP K becomes a downstream target of the ERK signaling pathway. nih.gov It is essential for the production of Interleukin-2 (IL-2), a cytokine critical for the expansion and survival of activated T-cells. nih.gov Knockdown of hnRNP K expression has been shown to abrogate IL-2 production. nih.gov One of the mechanisms by which hnRNP K regulates T-cell activation is by protecting the signaling molecule Vav1 from activation-induced proteolytic cleavage. nih.gov This suggests that ERK signaling, via hnRNP K, ensures the sustained presence of Vav1, which is necessary for full T-cell activation. nih.gov Other members of the hnRNP family, such as hnRNP L, have also been shown to be critical for peripheral T-cell proliferation and survival, highlighting the broader importance of this protein family in immune regulation. frontiersin.org
Ribonucleoprotein K in Pathological Mechanisms: Mechanistic and Preclinical Studies
Ribonucleoprotein K in Oncogenesis: Dual Roles as an Oncogene and Tumor Suppressor
The role of hnRNP K in cancer is complex and context-dependent, exhibiting characteristics of both an oncogene and a tumor suppressor. frontiersin.orgnih.govspandidos-publications.comresearchgate.netoncotarget.com Its specific function can vary based on its expression level, subcellular localization, the type of cancer, and the cellular pathways involved. nih.govoncotarget.com
Overexpression and its Association with Disease Progression in Preclinical Models
Overexpression of hnRNP K has been frequently observed in a wide range of human cancers and is often correlated with advanced tumor stages and poor clinical outcomes. frontiersin.orgnih.govspandidos-publications.comoncotarget.compfmjournal.orgbiorxiv.orgspandidos-publications.comresearchgate.netbiorxiv.orgoup.com Preclinical studies utilizing cell lines and mouse models have provided significant insights into how elevated hnRNP K levels contribute to tumorigenesis and disease progression. For instance, hnRNP K overexpression in mouse immortal (NIH 3T3) and human osteosarcoma (U2OS) cells, which are typically non-malignant and non-metastatic in nude mice, induced malignant transformation. nih.gov These overexpressing cells demonstrated increased proliferation, viability, colony-forming efficiency, and motility in vitro. nih.gov When xenografted into nude mice, hnRNP K-overexpressing cells led to tumor formation and lung metastasis. nih.gov In the context of hematological malignancies, overexpression of hnRNP K in murine hematopoietic stem and progenitor cells (HSPCs) increased colony formation potential and inhibited terminal differentiation. researchgate.netbiorxiv.org Murine transplantation models revealed that hnRNP K overexpression resulted in fatal myeloproliferative phenotypes in vivo. researchgate.netbiorxiv.orgtmc.edu
Table 1: Preclinical Findings on hnRNP K Overexpression and Cancer Progression
| Preclinical Model | Cancer Type | Observed Phenotypes | Source |
| NIH 3T3 and U2OS cells (overexpression) | Osteosarcoma | Increased proliferation, viability, colony formation, motility; Tumor formation and metastasis in nude mice. | nih.gov |
| Murine HSPCs (overexpression) | Acute Myeloid Leukemia | Increased colony formation potential; Inhibited terminal differentiation. | researchgate.netbiorxiv.org |
| Murine transplantation models | Myeloid Malignancies | Fatal myeloproliferative phenotypes. | researchgate.netbiorxiv.orgtmc.edu |
Mechanisms of this compound-Mediated Oncogenic Potential (e.g., MYC regulation)
As an oncogene, hnRNP K promotes cancer progression through various mechanisms, including the regulation of key cellular genes involved in proliferation, survival, and metastasis. A prominent mechanism involves its interaction with and regulation of classical oncogenes such as c-Myc, c-Src, and eIF4E. frontiersin.orgnih.govbiorxiv.orgspandidos-publications.com hnRNP K can regulate MYC expression at both the transcriptional and translational levels. frontiersin.orgnih.gov At the transcriptional level, hnRNP K has been shown to bind to the CT-rich regions within the MYC promoter, thereby enhancing its transcription. frontiersin.orgnih.gov Furthermore, hnRNP K positively regulates MYC mRNA translation by binding to the Internal Ribosome Entry Site (IRES) sequence in the 5' untranslated region (UTR), facilitating cap-independent translation initiation. frontiersin.orgnih.gov This regulation of MYC by hnRNP K, particularly at the post-transcriptional and translational levels, can represent a significant non-genomic mechanism driving MYC expression in certain cancers, such as B-cell lymphomas. frontiersin.org Beyond MYC, hnRNP K also regulates genes involved in extracellular matrix remodeling, cell movement, and angiogenesis, contributing to the metastatic potential of cancer cells. nih.gov
Mechanistic Insights into this compound as a Tumor Suppressor
In contrast to its oncogenic roles, hnRNP K can also function as a tumor suppressor. This function is partly attributed to its involvement in regulating pathways critical for cell cycle control and apoptosis, such as the p53/p21 pathway. frontiersin.orgnih.govresearchgate.netoncotarget.com Studies have shown that hnRNP K can regulate the expression of the tumor suppressor p21 (CDKN1A). nih.gov Mechanistically, hnRNP K was shown to be phosphorylated by ATM and ATR following DNA damage, leading to the activation of p21. nih.gov Sumoylation of hnRNP K in an ATR-dependent manner further enhances p53-dependent transcriptional activation of p21. nih.gov Additionally, hnRNP K has been reported to negatively impact the translation of p21 mRNA by binding to its 3' UTR, although the context-specificity of this effect is noted. nih.gov Loss or reduced expression of hnRNP K can impair these tumor suppressor functions, contributing to increased cell proliferation and reduced apoptosis. nih.govresearchgate.netnih.gov
Specific Mechanistic Contributions in Cancer Models (e.g., Lymphoma, Myeloid Leukemia, Solid Tumors)
The dual nature of hnRNP K is evident across various cancer types:
Lymphoma: hnRNP K plays a dual role in hematological malignancies like lymphoma. Haploinsufficiency of HNRNPK in mice models has been shown to trigger B-cell lymphoma phenotypes, associated with a deficit in inducing tumor suppressors like p53/p21. frontiersin.orgresearchgate.netnih.gov Conversely, overexpression of hnRNP K is observed in certain lymphomas, such as Burkitt's lymphoma, and is linked to elevated c-Myc levels, promoting B-cell malignancy development. frontiersin.orgnih.gov
Myeloid Leukemia: In acute myeloid leukemia (AML), HNRNPK is located within a minimally deleted region on chromosome 9 (9q21.32), suggesting a tumor suppressor role. nih.govresearchgate.netnih.gov Haploinsufficiency of HNRNPK in mice leads to myeloproliferative phenotypes, reduced survival, attenuated p21 activation, downregulated C/EBP levels, and activated STAT3 signaling, supporting its role as a tumor suppressor in this context. frontiersin.orgresearchgate.netnih.gov However, hnRNP K overexpression is also observed in AML and correlates with poor patient outcomes. researchgate.netbiorxiv.orgoup.com Overexpression studies in murine models demonstrate that elevated hnRNP K promotes myeloproliferation and inhibits differentiation, partly by altering the alternative splicing of RUNX1, a key hematopoietic transcription factor. researchgate.netbiorxiv.orgoup.comtmc.edu
Solid Tumors: hnRNP K exhibits both oncogenic and, in some cases, tumor suppressor functions in solid tumors. Overexpression is common and associated with poor prognosis in lung, breast, colorectal, gastric, head and neck squamous cell carcinoma (HNSCC), and other solid tumors. frontiersin.orgnih.govspandidos-publications.comoncotarget.compfmjournal.orgbiorxiv.orgspandidos-publications.combiorxiv.orgoup.comnih.gov Its oncogenic mechanisms in solid tumors include promoting cell proliferation, migration, invasion, and angiogenesis through regulating genes and interacting with signaling pathways like Wnt/β-Catenin. spandidos-publications.comnih.gov However, studies in gastric cancer have suggested a tumor suppressor role for hnRNP K, where its overexpression inhibited tumor growth by activating the p53 pathway. oncotarget.commdpi.com
Table 2: Mechanistic Contributions of hnRNP K in Specific Cancer Models
| Cancer Type | Role (Oncogene/Tumor Suppressor) | Key Mechanisms Involved | Source |
| Lymphoma | Dual | Tumor Suppressor: Regulation of p53/p21 pathway (haploinsufficiency). Oncogene: Promotion of c-Myc expression (overexpression). | frontiersin.orgresearchgate.netnih.gov |
| Myeloid Leukemia | Dual | Tumor Suppressor: Regulation of p53/p21, C/EBP, STAT3 (haploinsufficiency). Oncogene: Altered RUNX1 splicing (overexpression). | frontiersin.orgresearchgate.netresearchgate.netbiorxiv.orgoup.comtmc.edunih.gov |
| Solid Tumors | Dual | Oncogene: Regulation of MYC, SRC, eIF4E; Promotion of migration, invasion, angiogenesis; Interaction with Wnt/β-Catenin. Tumor Suppressor: Activation of p53 pathway (in some contexts). | frontiersin.orgnih.govspandidos-publications.comoncotarget.combiorxiv.orgspandidos-publications.comnih.govspandidos-publications.com |
This compound in Viral Replication and Host-Pathogen Interactions
hnRNP K plays significant roles in the life cycles of various viruses, particularly RNA viruses and retroviruses, by interacting with viral nucleic acids and proteins and modulating viral gene expression and replication. researchgate.netfrontiersin.orgmdpi.comfrontiersin.orgresearchgate.netasm.orgfrontiersin.org
Modulation of Viral Gene Expression and Replication Cycles (e.g., retroviruses, RNA viruses)
hnRNP K influences viral replication through diverse mechanisms, including regulating viral translation, RNA synthesis, and splicing.
Retroviruses: hnRNP K acts as an IRES trans-acting factor (ITAF) for certain retroviruses, promoting cap-independent translation initiation of their mRNAs. nih.gov This has been demonstrated for Human Immunodeficiency Virus type 1 (HIV-1) and Human T-cell Lymphotropic Virus type 1 (HTLV-1). nih.gov Knockdown of hnRNP K has been shown to decrease intracellular viral proteins and reduce the production of HIV-1. nih.gov Post-translational modifications of hnRNP K can modulate its ability to stimulate HIV-1 IRES activity. nih.gov
RNA Viruses: hnRNP K interacts with a variety of RNA viruses, impacting their replication cycles.
Picornaviruses: hnRNP K interacts with the 5' UTR of picornaviruses such as Enterovirus 71 (EV71), Foot-and-Mouth Disease Virus (FMDV), Poliovirus, Coxsackievirus A16, and Seneca Valley Virus (SVV). researchgate.netfrontiersin.orgfrontiersin.orgresearchgate.net For EV71, hnRNP K binds to specific regions in the 5' UTR and positively regulates viral replication; its knockdown reduces viral RNA synthesis. frontiersin.orgfrontiersin.orgresearchgate.net In contrast, for FMDV, hnRNP K binding to the IRES can negatively regulate translation and replication, a process that can be antagonized by the viral protease 3Cpro. frontiersin.org SVV infection leads to the cleavage and cytoplasmic redistribution of hnRNP K by the viral 3Cpro, and the resulting C-terminal fragment promotes SVV replication. frontiersin.org
Alphaviruses: hnRNP K interacts with alphaviruses like Sindbis Virus (SINV) and Chikungunya Virus (CHIKV). It associates with viral nonstructural proteins and subgenomic mRNA, and interacts with the viral replicase complex and viral RNA. mdpi.comfrontiersin.orgasm.org Knockdown of hnRNP K decreases viral gene expression and titer, indicating a pro-viral role in their multiplication. mdpi.com Disrupting the interaction sites between hnRNP K and viral RNA can lead to reduced SINV growth kinetics. asm.org
Flaviviruses: hnRNP K interacts with Hepatitis C Virus (HCV) core protein and the 5' UTR of HCV RNA, which is thought to aid in viral replication. frontiersin.orgfrontiersin.org hnRNP K can relocalize to the cytoplasm during HCV infection. frontiersin.orgfrontiersin.org Silencing hnRNP K has also been shown to impair the replication of Dengue virus. frontiersin.org
Influenza A Virus: hnRNP K, in conjunction with NS1-BP, is involved in the alternative splicing of the viral M1 mRNA segment, which is essential for generating the M2 protein. plos.org Reduction of hnRNP K levels alters the ratio of M2 to M1 mRNA and protein, decreasing M2 levels and inhibiting virus replication. plos.org Changes in the localization of hnRNP K, such as increased nuclear speckles, may also influence Influenza A Virus replication. frontiersin.org
Other RNA viruses: hnRNP K is also required for the efficient infection of Vesicular Stomatitis Virus (VSV). frontiersin.orgfrontiersin.org Silencing hnRNP K impaired the replication of Junín virus. frontiersin.org
Table 3: hnRNP K in Viral Replication
| Virus Type | Example Viruses | hnRNP K Role/Mechanism | Source |
| Retroviruses | HIV-1, HTLV-1 | Acts as ITAF, promotes cap-independent translation of viral mRNA; Knockdown reduces viral production. | nih.gov |
| RNA Viruses | |||
| Picornaviruses | EV71, FMDV, Poliovirus, Coxsackievirus A16, SVV | Interacts with 5' UTR; Positive regulator (EV71); Negative regulator antagonized by viral protease (FMDV); Cleavage by viral protease promotes replication (SVV). | researchgate.netfrontiersin.orgfrontiersin.orgresearchgate.net |
| Alphaviruses | SINV, CHIKV | Interacts with nonstructural proteins, subgenomic mRNA, replicase complex, and viral RNA; Pro-viral role; Knockdown decreases viral replication. | mdpi.comfrontiersin.orgasm.org |
| Flaviviruses | HCV, Dengue virus | Interacts with core protein and 5' UTR (HCV); Aids replication (HCV); Relocalizes to cytoplasm (HCV); Silencing impairs replication (Dengue). | frontiersin.orgfrontiersin.org |
| Influenza A Virus | Influenza A virus | Regulates M1 mRNA splicing to produce M2 protein; Reduction inhibits replication; Nuclear speckles may increase replication. | frontiersin.orgplos.org |
| Other RNA Viruses | VSV, Junín virus | Required for efficient infection (VSV); Silencing impairs replication (Junín virus). | frontiersin.org |
Host Factor Requirements and Interaction with Viral Proteins/RNAs
Heterogeneous nuclear this compound (hnRNP K) functions as a host factor that is required for the replication of several viruses. asm.org Its interaction with viral components and/or cellular factors supports the replication of a range of viruses, including enterovirus 71, Sindbis virus, dengue virus, chikungunya virus, hepatitis C virus, HBV, HIV-1, HSV-1, African swine fever virus, human cytomegalovirus, and Epstein-Barr virus. asm.org
Studies have shown that hnRNP K can directly interact with viral RNA. For instance, hnRNP K directly binds to the M1 RNA segment of Influenza A virus. plos.org This interaction, along with that of its partner NS1-BP, is crucial for the alternative splicing of the viral M1 mRNA, which leads to the production of the essential viral M2 protein. plos.org The NS1-BP-hnRNPK complex is considered a key mediator of influenza A virus gene expression. plos.org
In the context of Chikungunya virus (CHIKV) infection, hnRNP K acts as a crucial RNA-binding host factor that regulates viral replication. nih.govresearchgate.net It is a regulatory component of alphavirus replicase assembly complexes. nih.govresearchgate.net Research has identified a specific binding site for hnRNP K on the CHIKV viral RNA (vRNA). nih.govresearchgate.net Disrupting this interaction through mutagenesis has been shown to hamper CHIKV replication in both neuronal and astrocytic cell cultures. nih.govresearchgate.net In astrocytes, the disruption of the hnRNPK–vRNA interaction curtailed viral RNA transcription and shut down subgenomic RNA translation. nih.govresearchgate.net This highlights the significant regulatory role of hnRNP K in CHIKV replication through the modulation of subgenomic RNA translation. nih.govresearchgate.net
Furthermore, hnRNP K has been identified as a host factor required for the multiplication of dengue virus (DENV-2) and Junín virus (JUNV). conicet.gov.ar Inhibition of hnRNP K expression negatively affects the multiplication of these viruses. conicet.gov.ar Both DENV-2 and JUNV infections have been observed to affect the nucleo-cytoplasmic distribution of hnRNP K, with cytoplasmic translocation detected in infected cells. conicet.gov.ar
HnRNP K also plays a role in the replication of Vesicular Stomatitis Virus (VSV). asm.org It supports virus growth and infection, primarily by enhancing the cell viability of infected cells, although it may also be involved in viral replication and transcription to some extent. asm.org
In the case of Foot-and-Mouth Disease Virus (FMDV), hnRNP K has been identified as an internal ribosomal entry site (IRES)-transacting factor that negatively regulates viral translation and replication. nih.gov The KH2 and KH3 domains of hnRNP K directly bind to specific domains of the FMDV IRES, inhibiting translation. nih.gov Interestingly, this inhibitory effect can be antagonized by the viral 3C protease, which cleaves hnRNP K, yielding products with potentially opposing functions on viral replication. nih.gov
The interaction between hnRNP K and viral proteins is also evident in HIV-1. HnRNP K interacts directly with the SLS2-A7 RNA structure within the HIV-1 genome. tandfonline.com Both hnRNP K and hnRNP A1 bind synergistically to this RNA and have a negative effect on the activity of splice site A7, which is essential for the production of tat and rev mRNAs. tandfonline.com Overexpression of hnRNP K has been shown to strongly affect HIV-1 alternative splicing, leading to a reduced production of the Nef protein. tandfonline.com
This compound in Developmental Abnormalities and Genetic Syndromes (e.g., Kabuki-like syndrome, Au-Kline syndrome)
Mutations in the HNRNPK gene, which encodes heterogeneous nuclear this compound, have been identified as the cause of Au-Kline syndrome (AKS). scispace.commedlineplus.govmedlineplus.govwikipedia.orgmedlineplus.gov AKS is a multiple congenital malformation syndrome associated with intellectual disability. scispace.commedlineplus.govmedlineplus.gov Loss-of-function variants in HNRNPK lead to the production of little or no hnRNP K protein, disrupting gene activity and protein production in cells, which in turn affects the normal development and function of several body systems. medlineplus.govmedlineplus.govmedlineplus.gov
Individuals with Au-Kline syndrome typically present with a range of features, including weak muscle tone (hypotonia), intellectual disability, and delayed development of speech and walking. medlineplus.govmedlineplus.govmedlineplus.gov Distinctive facial features are common and include long palpebral fissures, ptosis (drooping eyelids), shallow eye sockets, a broad nasal bridge, and a downturned mouth. scispace.commedlineplus.gov Skeletal and connective tissue anomalies, craniosynostosis, congenital heart malformations, and renal anomalies are also frequently observed in patients with AKS. scispace.com While there can be overlap in features with Kabuki syndrome, AKS has a distinct facial gestalt and phenotype. scispace.com
Loss-of-function variants in HNRNPK have also been associated with a Kabuki-like syndrome, sometimes including nodular heterotopia, skeletal abnormalities, intellectual disabilities, and facial dysmorphism. researchgate.netnih.govnih.gov This suggests that HNRNPK haploinsufficiency should be considered as a molecular basis for patients presenting with Kabuki-like features, particularly those with brain malformation (nodular heterotopia), craniosynostosis, and polydactyly. nih.gov The clinical profile associated with inactivating HNRNPK mutations supports the idea that this condition can be considered a distinct nosologic entity related to Kabuki syndrome. nih.gov
The role of hnRNP K in development is further underscored by studies in mice, where deletion of Hnrnpk is embryonically lethal, and haploinsufficiency results in skeletal disorders and early post-natal lethality. researchgate.net The protein's involvement in regulating gene activity and protein production is critical for the normal development and function of various body systems, including the brain, where it may play a role in synaptic plasticity and axon growth. medlineplus.govnih.govmedlineplus.govbiologists.com The impact of HNRNPK mutations on multiple organ systems in these syndromes is likely due to its diverse roles in numerous cellular pathways. nih.gov
Data on the clinical features of Au-Kline syndrome associated with HNRNPK mutations is being compiled to further delineate the phenotypic spectrum.
| Feature | Frequency in AKS (Based on available data) |
| Intellectual Disability | Common scispace.commedlineplus.govmedlineplus.govmedlineplus.gov |
| Hypotonia | Typical medlineplus.govmedlineplus.govmedlineplus.gov |
| Delayed Development | Typical medlineplus.govmedlineplus.govmedlineplus.gov |
| Delayed Speech | Common medlineplus.govmedlineplus.gov |
| Delayed Walking | Common medlineplus.govmedlineplus.gov |
| Long Palpebral Fissures | Common scispace.commedlineplus.gov |
| Ptosis | Common scispace.commedlineplus.gov |
| Shallow Eye Sockets | Common medlineplus.gov |
| Broad Nasal Bridge | Common scispace.commedlineplus.gov |
| Downturned Mouth | Common scispace.commedlineplus.gov |
| Skeletal Abnormalities | Frequent scispace.com |
| Connective Tissue Anomalies | Frequent scispace.com |
| Craniosynostosis | Observed scispace.comnih.gov |
| Congenital Heart Defects | Frequent scispace.com |
| Renal Anomalies | Frequent scispace.com |
| Nodular Heterotopia | Observed (Kabuki-like syndrome) researchgate.netnih.gov |
| Polydactyly | Observed (Kabuki-like syndrome) nih.gov |
This table summarizes some of the commonly reported features in individuals with Au-Kline syndrome and Kabuki-like syndrome linked to HNRNPK alterations.
This compound in Degenerative Processes (e.g., Osteoarthritis mechanisms)
This compound has been implicated in degenerative processes, including osteoarthritis (OA). nih.govnih.gov Osteoarthritis is a degenerative joint disease characterized by the breakdown of articular cartilage and changes in the surrounding tissues. nih.govspandidos-publications.commdpi.com
Recent research highlights an essential role for hnRNP K in maintaining articular cartilage homeostasis, suggesting a protective function against osteoarthritis. nih.govnih.gov Studies have shown that Hnrnpk expression is significantly downregulated in both human and mouse osteoarthritic cartilage. nih.gov Furthermore, the deletion of Hnrnpk in mice accelerates the development of both post-traumatic and age-dependent OA. nih.gov
Mechanistically, hnRNP K has been found to protect against osteoarthritis by targeting the mRNA of WWC1 and inhibiting the Hippo signaling pathway. nih.govnih.gov The KH1 and KH2 domains of hnRNP K are involved in binding and degrading WWC1 mRNA. nih.gov Deletion of Hnrnpk leads to increased WWC1 expression, which in turn activates the Hippo signaling pathway, ultimately aggravating OA. nih.gov
Experimental evidence supports this mechanism. Intra-articular injection of adeno-associated virus serotype 5 expressing WWC1 RNA interference has been shown to ameliorate cartilage degeneration induced by Hnrnpk deletion in mice. nih.gov Conversely, intra-articular injection of adeno-associated virus serotype 5 expressing Hnrnpk has demonstrated protective effects against OA. nih.gov These findings suggest that hnRNP K plays a critical role in inhibiting OA development through the WWC1-dependent downregulation of Hippo signaling in chondrocytes. nih.gov
The involvement of hnRNP K in degenerative processes may extend beyond osteoarthritis, as dysregulation of ribonucleoprotein complexes and the accumulation of RNP aggregates have been implicated in various degenerative diseases, particularly neurodegenerative disorders. nih.govfrontiersin.orgresearchgate.netnumberanalytics.com While the precise role of hnRNP K in other degenerative conditions is an area of ongoing research, its fundamental functions in RNA metabolism and protein interactions suggest a potential broader involvement in maintaining cellular health and preventing degenerative changes.
Data on the expression levels of Hnrnpk in healthy versus osteoarthritic cartilage:
| Tissue Source | Condition | Hnrnpk Expression Level | Reference |
| Human Articular Cartilage | Osteoarthritis | Markedly downregulated | nih.gov |
| Mouse Articular Cartilage | Osteoarthritis | Markedly downregulated | nih.gov |
| Mouse Articular Cartilage | Healthy | Baseline | nih.gov |
This table illustrates the observed change in Hnrnpk expression in the context of osteoarthritis.
Advanced Methodologies and Experimental Approaches in Ribonucleoprotein K Research
Techniques for Studying Nucleic Acid Interactions
To understand how hnRNP K regulates transcription, splicing, and translation, it is crucial to identify its RNA and DNA targets and characterize the nature of these interactions. The following techniques are instrumental in achieving these objectives.
Ribonucleoprotein Immunoprecipitation (RNP-IP) is a fundamental antibody-based technique used to isolate hnRNP K-containing ribonucleoprotein complexes from cellular lysates. This method allows for the identification of specific RNA molecules associated with hnRNP K in their native cellular context. The basic workflow involves the immunoprecipitation of endogenous hnRNP K using a specific antibody, followed by the co-isolation and analysis of the bound RNA species.
A more advanced iteration of this technique is RIP-Seq, which couples RNP-IP with high-throughput sequencing to provide a transcriptome-wide profile of the RNAs that interact with hnRNP K. This powerful approach has been instrumental in identifying novel RNA targets of hnRNP K and understanding its global regulatory networks. For instance, RIP-Seq has been used to demonstrate that hnRNP K and the 5'-3' exonuclease XRN2 co-immunoprecipitate with immediate early gene (IEG) mRNAs, suggesting a partnership in RNA processing. In another study, RIP-Seq was employed to show that hnRNP K binds to the RNA of numerous oncogenes and tumor suppressors, including c-Myc and RUNX1, thereby regulating their expression. Furthermore, RNA immunoprecipitation has been used to validate the interaction of hnRNP K with specific long non-coding RNAs, such as IER3-AS1.
Formaldehyde-RIP-Seq (fRIP-Seq) is a variation that utilizes formaldehyde (B43269) to crosslink proteins to their associated nucleic acids within the cell prior to lysis and immunoprecipitation. This crosslinking step helps to stabilize transient or weak interactions, providing a more comprehensive snapshot of hnRNP K's RNA interactome.
| Technique | Principle | Key Application for hnRNP K Research | Reference |
| RNP-IP | Immunoprecipitation of hnRNP K to co-isolate associated RNAs. | Identification of specific RNA targets. | |
| RIP-Seq | RNP-IP coupled with high-throughput sequencing. | Transcriptome-wide mapping of hnRNP K-bound RNAs. | |
| fRIP-Seq | Formaldehyde crosslinking prior to RNP-IP and sequencing. | Capturing transient or weak hnRNP K-RNA interactions. |
The RNA Gel Shift Assay, also known as an Electrophoretic Mobility Shift Assay (EMSA), is a classic in vitro technique used to study RNA-protein interactions. This method is based on the principle that an RNA-protein complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free RNA molecule. By incubating purified hnRNP K protein with a labeled RNA probe, researchers can visualize the formation of hnRNP K-RNA complexes as a "shifted" band on the gel. This technique is valuable for confirming direct interactions between hnRNP K and a putative RNA target and can also be used to determine the binding affinity (dissociation constant, Kd) by titrating the protein concentration. Studies have utilized this approach to dissect the binding of various hnRNP proteins to their target RNA sequences. For hnRNP K, which is known to bind tenaciously to poly(C) sequences, gel shift assays can be used to precisely map the binding sites and determine the sequence and structural requirements for high-affinity binding.
Crosslinking and Immunoprecipitation followed by sequencing (CLIP-seq) and its variants provide high-resolution, transcriptome-wide maps of protein-RNA binding sites. These methods involve in vivo UV crosslinking of proteins to RNA, which creates a covalent bond at the site of interaction.
Several advanced CLIP methodologies have been developed:
iCLIP (individual-nucleotide resolution CLIP): This method improves upon the original CLIP protocol by including a circularization and linearization step that allows for the precise identification of the crosslinked nucleotide.
eCLIP (enhanced CLIP): eCLIP offers significant improvements in efficiency and reduces the required amplification, thereby decreasing PCR duplicate reads and improving the reliability of target identification. It has been used on a large scale by the ENCODE project to map the binding sites of numerous RNA-binding proteins.
PAR-CLIP (Photoactivatable-Ribonucleoside-Enhanced CLIP): This technique involves the metabolic labeling of nascent RNA transcripts with photoreactive ribonucleoside analogs, such as 4-thiouridine. Subsequent irradiation with 365 nm UV light induces highly efficient crosslinking. A key feature of PAR-CLIP is that the crosslinking event often results in a characteristic mutation (e.g., T-to-C transition) in the cDNA during reverse transcription, which precisely marks the binding site.
These CLIP-based approaches are powerful tools for generating detailed maps of hnRNP K binding sites across the transcriptome, revealing its interactions with specific regions of pre-mRNAs and mature mRNAs, and providing insights into its role in processes like alternative splicing and mRNA stability.
Approaches for Protein-Protein Interaction Mapping
hnRNP K functions as a docking platform, integrating signaling pathways with nucleic acid-directed processes. Identifying its protein-protein interaction network is therefore essential for understanding its function.
Co-immunoprecipitation (Co-IP) is a widely used technique to identify protein-protein interactions in vivo. Similar to RNP-IP, an antibody targeting hnRNP K is used to pull down the protein from a cell lysate. Interacting proteins that are part of the complex are co-precipitated and can be subsequently identified by Western blotting or, for a more comprehensive analysis, by mass spectrometry (MS).
Co-IP coupled with MS-based proteomics has been instrumental in defining the hnRNP K interactome. This approach has led to the identification of numerous hnRNP K binding partners, shedding light on its involvement in diverse cellular processes. For example, Co-IP-MS was used to identify microtubule-associated protein 1B light chain (MAP 1B-LC1) as a novel interacting partner of hnRNP K, implicating this interaction in the promotion of epithelial-to-mesenchymal transition in lung cancer. In another study, immunoprecipitation followed by mass spectrometry revealed that hnRNP K and the exonuclease XRN2 are part of the same protein complex, suggesting a role for hnRNP K in transcription termination.
| Identified Interacting Protein | Cell Type/System | Methodology | Functional Implication | Reference |
| MAP 1B-LC1 | A549 lung cancer cells | Co-IP, LC-MS/MS | TGF-β1-mediated EMT, microtubule stability | |
| XRN2 | HCT116 colon carcinoma cells | IP-MS, Western blot | Regulation of transcription termination | |
| DDX1 (RNA helicase) | 293T cells | Co-IP, Western blot | Regulation of transcription and translation |
The Yeast Two-Hybrid (Y2H) system is a powerful genetic method for detecting protein-protein interactions in vivo. The principle of the assay is based on the modular nature of transcription factors, which typically have a DNA-binding domain (BD) and a transcriptional activation domain (AD). In the Y2H system, the protein of interest (the "bait," e.g., hnRNP K) is fused to the BD, and a library of potential interacting partners (the "prey") is fused to the AD. If the bait and prey proteins interact, the BD and AD are brought into close proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene. This system has been successfully used to investigate interactions among various hnRNP proteins, including hnRNP K, revealing that it can form homomeric complexes and also interact with other hnRNPs such as E2, I, and L.
Mammalian Protein Complementation Assays (PCAs) are another class of techniques used to study protein-protein interactions in their native cellular environment. These assays are based on the principle of splitting a reporter protein (e.g., an enzyme like dihydrofolate reductase or a fluorescent protein) into two non-functional fragments. The bait and prey proteins are then fused to each of these fragments. If the bait and prey interact, the reporter fragments are brought together, allowing the reporter protein to refold into its active conformation, which can be detected by an enzymatic assay or fluorescence. These assays are advantageous as they can be performed in various cellular compartments and can be adapted to study the dynamics of protein interactions in living mammalian cells.
Genetic Perturbation Models in Ribonucleoprotein K Research
Genetic perturbation models are instrumental in elucidating the multifaceted roles of Heterogeneous nuclear this compound (hnRNP K). By manipulating its expression levels, researchers can investigate its impact on various cellular processes.
CRISPR-Cas9 and siRNA-Mediated Gene Silencing
CRISPR-Cas9 and small interfering RNA (siRNA) are powerful tools for silencing HNRNPK gene expression, enabling the study of its function through loss-of-function analyses. While CRISPR/Cas9-based gene knockout offers a more complete and permanent deletion of the target gene with fewer off-target effects, siRNA provides a transient knockdown of gene expression. pnas.org
In prostate cancer cell lines, for instance, a targeted siRNA approach was employed to knock down each member of the hnRNP family. pnas.org Among the genes tested, the knockdown of HNRNPK and HNRNPL resulted in the most significant and consistent reduction in cell growth. pnas.orgpnas.org Interestingly, in a broader genome-wide CRISPR screen, HNRNPK was not identified as an essential gene, a discrepancy that might be attributed to technological differences between CRISPR and RNAi, such as the efficiency of single guide RNAs (sgRNAs). pnas.orgpnas.org
Furthermore, siRNA-mediated knockdown of hnRNP K has been shown to affect pre-mRNA processing. nih.gov Studies have demonstrated that reducing hnRNP K levels leads to an increase in pre-RNA transcripts downstream of the polyadenylation site of the EGR1 gene, suggesting a role for hnRNP K in the degradation of 3'-end pre-RNA. nih.gov In human K562 cells, siRNA-mediated knockdown of hnRNP K, but not the related protein hnRNP E1, led to a de-repression of c-Src protein synthesis, highlighting a specific regulatory role for hnRNP K. researchgate.netresearchgate.net Pathologically, a knockdown cell model for hnRNP K has been used to study its role in frontotemporal lobar degeneration, where its depletion from the nucleus is a key feature. This model confirmed the occurrence of cryptic exon inclusion as a direct consequence of nuclear hnRNP K loss. nih.gov
Overexpression Systems and Transgenic Animal Models
To investigate the consequences of elevated hnRNP K levels, researchers utilize overexpression systems and have developed transgenic animal models. These gain-of-function approaches are particularly relevant given that hnRNP K is overexpressed in a variety of malignancies, including acute myeloid leukemia (AML) and several solid tumors. nih.govnih.gov
Transgenic mouse models have been crucial in establishing a causal link between hnRNP K overexpression and disease. For example, the Eµ-Hnrnpk mouse model, where Hnrnpk is overexpressed specifically in B-cells, demonstrated that elevated hnRNP K is oncogenic, leading to the development of B-cell malignancies with high penetrance. frontiersin.orgnih.gov Similarly, transplanting murine fetal liver cells overexpressing hnRNP K into mice resulted in myeloproliferation and shortened survival, providing in vivo evidence for its role in myeloid disorders. nih.gov These models are invaluable for dissecting the molecular mechanisms underlying hnRNP K-driven tumorigenesis and for testing potential therapeutic interventions. nih.govfrontiersin.org
In vitro overexpression studies complement these findings. Overexpression of hnRNP K in NIH 3T3 cells was shown to induce malignant transformation and promote metastasis. researchgate.net In the context of AML, overexpressing hnRNP K in murine hematopoietic stem and progenitor cells in vitro led to increased colony formation but hindered differentiation into mature myeloid cells. nih.govbiorxiv.org
Conversely, mouse models with reduced hnRNP K expression (haploinsufficiency) have also been generated. These mice exhibit developmental defects and are predisposed to myeloid and lymphoid cancers, highlighting the critical importance of tightly regulated hnRNP K levels. nih.govwikipedia.org
Gene Editing for Specific PTM Site Mutation Analysis
Post-translational modifications (PTMs) are critical for regulating the function of hnRNP K, influencing its interactions with other molecules and its role in various cellular pathways. While specific studies detailing the use of CRISPR-Cas9 to mutate PTM sites on hnRNP K are emerging, the principles of site-directed mutagenesis are well-established for investigating the functional consequences of these modifications.
Key PTMs of hnRNP K include phosphorylation, arginine methylation, and sumoylation. For instance, phosphorylation of hnRNP K can alter its regulatory functions, turning it into a docking platform for signaling proteins. researchgate.net Studies have analyzed the effects of arginine methylation on hnRNP K's self-aggregation and nucleic acid binding capabilities by comparing recombinant non-methylated and methylated versions of the protein. nih.gov
Gene editing technologies like CRISPR-Cas9 can be precisely employed to introduce mutations at specific amino acid residues that are known PTM sites. By changing a serine, threonine, or tyrosine residue to a non-phosphorylatable residue like alanine, researchers can mimic a permanently "off" state for phosphorylation at that site. Conversely, mutation to an aspartate or glutamate (B1630785) can sometimes mimic the negative charge of a phosphate (B84403) group, representing a constitutively "on" state. Similarly, lysine (B10760008) residues targeted for ubiquitination or arginine residues for methylation can be mutated to prevent these modifications.
Analyzing the phenotype of cells or organisms with these specific PTM-site mutations can provide direct evidence for the role of that modification in hnRNP K's function, such as its subcellular localization, binding partners, or its activity in transcription and translation. For example, mutagenesis of the RNA-binding KH3 domain has been shown to be a critical mediator of RUNX1 splicing, a key event in hematopoiesis. biorxiv.org
Biophysical Characterization of this compound
Biophysical techniques are essential for understanding the structural and dynamic properties of hnRNP K, which underpin its diverse functions. These methods provide insights into its size, shape, oligomeric state, and interactions with other molecules.
Dynamic Light Scattering (DLS) and Size Exclusion Chromatography with Light Scattering (SEC-LS)
Dynamic Light Scattering (DLS) and Size Exclusion Chromatography with Light Scattering (SEC-LS) are powerful techniques for characterizing the hydrodynamic properties and molar mass of proteins in solution. These methods have been applied to study the different material states of hnRNP K, including its monomeric and aggregated forms. mdpi.comnih.gov
SEC-LS analysis has been used to determine the molar mass and homogeneity of hnRNP K under different temperature conditions. nih.gov At 4°C, hnRNP K exists predominantly in a monomeric state, although a small amount of aggregate may coexist. mdpi.comnih.gov As the temperature increases to room temperature, the proportion of hnRNP K aggregates increases. nih.gov Analytical ultracentrifugation and static light scattering experiments have also been used to show that arginine methylation does not significantly impact the reversible self-aggregation of hnRNP K. nih.gov
Electron Microscopy (TEM, SEM) and X-ray Diffraction
Electron microscopy and X-ray diffraction provide high-resolution structural information about hnRNP K in its various forms.
Transmission Electron Microscopy (TEM) , particularly with negative staining, has revealed the morphology of the hnRNP K monomer as an elongated particle. mdpi.comresearchgate.net TEM has also been used to visualize hnRNP K aggregates, which appear as clumps of varying sizes, ranging from 22 nm to 200 nm in diameter, confirming the polydisperse nature of the aggregated sample. mdpi.compreprints.org
Scanning Electron Microscopy (SEM) has been employed to study the structure of hnRNP K hydrogels. These studies revealed that at low temperatures and high concentrations, a fusion protein of eGFP and hnRNP K can form a hydrogel with a fibrillar mesh-like surface, indicative of an amyloid-like structure. mdpi.compreprints.org
X-ray Diffraction further supports the findings from SEM. Analysis of the eGFP-hnRNP K hydrogel produced diffraction rings at 4.7 Å and 10 Å, which are characteristic signals of the cross-β structure found in amyloid fibrils. mdpi.compreprints.org Additionally, X-ray crystallography has been used to determine the structure of the third K homology (KH3) domain of hnRNP K in complex with single-stranded DNA, providing detailed insights into its nucleic acid recognition mechanism. researchgate.netresearchgate.netnih.gov These studies have shown that the KH3 domain specifically binds to TCCC or CCCC sequences. researchgate.net
Small Angle X-ray Scattering (SAXS) and Small Angle Neutron Scattering (SANS)
Studies utilizing these techniques have revealed that the hnRNP K monomer possesses an elongated morphology. mdpi.compreprints.orgresearchgate.net This elongated shape is consistent across analyses using SAXS, SANS, and Transmission Electron Microscopy (TEM). preprints.org Size-exclusion chromatography coupled with SAXS (SEC-SAXS) has been employed to analyze hnRNP K samples, allowing for the separation of monomers from aggregates and ensuring the analysis of a homogeneous population. mdpi.com
The structural parameters derived from SAXS and SANS experiments provide quantitative data on the protein's dimensions. For instance, SAXS analysis has been used to determine the molecular mass (MM) of the hnRNP K monomer, which was found to be consistent with its theoretical mass, confirming its monomeric state in solution under specific conditions. preprints.org The data also yield the radius of gyration (Rg) and the maximum particle dimension (Dmax), which collectively describe the particle's size and shape. While data from different techniques consistently report an elongated morphology, the exact maximum dimensions measured can vary, with SAXS data indicating a Dmax of 18.7 nm and SANS providing a value of 11.2 nm. preprints.org These techniques have also been used to study how environmental factors, such as temperature, affect the oligomerization of hnRNP K, showing a tendency for the protein to form aggregates at room temperature compared to 4°C. mdpi.compreprints.org
Table 1: SAXS/SANS-Derived Structural Parameters of hnRNP K
| Technique | Parameter | Value | Reference |
|---|---|---|---|
| SEC-SAXS | Estimated Molecular Mass (MM) | 54.4 kDa | preprints.org |
| SEC-SAXS | Maximum Dimension (Dmax) | 18.7 nm | preprints.org |
| SEC-SAXS | Radius of Gyration (Rg) | 5.5 nm | mdpi.com |
| SANS | Maximum Dimension (Dmax) | 11.2 nm | preprints.org |
| SANS | Radius of Gyration (Rg) | 3.5 nm | mdpi.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for obtaining high-resolution, three-dimensional structural information about proteins and their complexes in solution. In the study of this compound, NMR has been instrumental in characterizing the structure of its individual domains, particularly the K Homology (KH) domains, and their interactions with nucleic acids.
The KH domain is an evolutionarily conserved RNA- and single-stranded DNA (ssDNA)-binding module of about 70 amino acids. atlasgeneticsoncology.orgebi.ac.uk NMR and X-ray crystallography studies have successfully determined the structure of the third KH domain (KH3) of hnRNP K. nih.gov These studies revealed a characteristic βααββα fold, which is a hallmark of KH domains. ebi.ac.uk Furthermore, the structure of the KH3 domain in complex with a single-stranded DNA sequence, 5'-d(TCCC)-3', has been elucidated, providing specific details about how hnRNP K recognizes poly(C) tracts. nih.gov This structural work has shown that the KH3 domain specifically binds to a tetrad of the TCCC sequence. nih.gov Such detailed structural insights are crucial for understanding the molecular basis of hnRNP K's function in gene regulation. While the structures of individual domains have been solved, determining the structure of the full-length hnRNP K protein remains challenging due to its size and the presence of intrinsically disordered regions, such as the K interactive (KI) region. atlasgeneticsoncology.org
Cell-Based Assays for Functional Analysis
Assays for Cell Proliferation, Apoptosis, and Migration/Invasion
Cell-based assays are fundamental to understanding the functional roles of hnRNP K in cellular processes. A substantial body of research has demonstrated that hnRNP K is critically involved in cell proliferation, survival (apoptosis), and motility (migration and invasion), particularly in the context of cancer. nih.govnih.govresearchgate.net
Proliferation Assays: The impact of hnRNP K on cell proliferation is frequently studied by modulating its expression levels. Knockdown of hnRNP K using small interfering RNA (siRNA) or short hairpin RNA (shRNA) has been shown to significantly inhibit cell proliferation and viability in various cancer cell lines, including those from head and neck squamous cell carcinoma (HNSCC), bladder cancer, and cholangiocarcinoma (CCA). nih.govresearchgate.netspandidos-publications.comresearchgate.net Common assays used to measure these effects include:
MTT or CCK-8 Assays: These colorimetric assays measure metabolic activity, which correlates with cell viability. Studies have consistently shown reduced viability in hnRNP K-knockdown cells. nih.govspandidos-publications.com
Colony Formation Assays: This assay assesses the ability of single cells to grow into colonies. Silencing hnRNP K leads to a reduced number and size of colonies formed by cancer cells. nih.govresearchgate.netmdpi.com
EdU Incorporation Assays: This method measures DNA synthesis in proliferating cells. A reduced percentage of 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) positive cells is observed following hnRNP K knockdown, indicating inhibited proliferation. spandidos-publications.comresearchgate.net
Cell Counting: Direct cell counting using methods like the Trypan Blue exclusion method confirms that hnRNP K depletion leads to a lower growth rate. researchgate.net
Conversely, overexpression of hnRNP K in non-malignant cells, such as NIH 3T3 fibroblasts, increases their proliferation rate and viability. nih.gov
Apoptosis Assays: this compound plays a significant anti-apoptotic role. nih.govnih.gov Its downregulation sensitizes cells to programmed cell death. Assays used to study hnRNP K's role in apoptosis include:
Caspase Activity Assays: Knockdown of hnRNP K leads to increased activity of caspase-3/7, key executioner caspases in the apoptotic pathway. nih.gov It has been established that hnRNP K is a direct substrate of Caspase-3. nih.gov
Annexin V Staining: This assay detects the externalization of phosphatidylserine, an early marker of apoptosis. Increased Annexin V staining is observed in cells with reduced hnRNP K levels. sigmaaldrich.com
TUNEL Assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis. sigmaaldrich.com
Western Blotting for Apoptotic Markers: Analysis of protein levels shows that hnRNP K knockdown can lead to decreased levels of anti-apoptotic proteins like Bcl-xL and increased cleavage of procaspase-3. researchgate.net
Migration and Invasion Assays: HnRNP K is also implicated in promoting cell migration and invasion, which are crucial steps in cancer metastasis. nih.govnih.gov
Wound Healing (Scratch) Assays: In this assay, a "wound" is created in a confluent cell monolayer. Cells with depleted hnRNP K show a delayed ability to migrate and close the wound compared to control cells. nih.govspandidos-publications.comresearchgate.net
Transwell (Boyden Chamber) Assays: These assays quantify cell migration towards a chemoattractant through a porous membrane. For invasion assays, the membrane is coated with a matrix basement membrane model. Knockdown of hnRNP K significantly reduces the number of cells that migrate or invade through the membrane. nih.govresearchgate.netspandidos-publications.commerckmillipore.com
Table 2: Summary of Cell-Based Assay Findings for hnRNP K Function
| Cellular Process | Experimental Approach | Assay Used | Observed Effect | Cell Line Example | Reference |
|---|---|---|---|---|---|
| Proliferation | hnRNP K Knockdown (siRNA/shRNA) | CCK-8 / Cell Counting | Decreased cell viability and proliferation | CAL-27 (HNSCC) | spandidos-publications.com |
| Proliferation | hnRNP K Knockdown (siRNA) | Colony Formation | Reduced colony-forming efficiency | HT1080 (Fibrosarcoma) | nih.gov |
| Proliferation | hnRNP K Overexpression | Cell Viability Assay | Increased cell viability | NIH 3T3 (Fibroblast) | nih.gov |
| Apoptosis | hnRNP K Knockdown (siRNA) | Caspase-3/7 Activity | Increased caspase activity | UM-UC-3 (Bladder Cancer) | nih.gov |
| Apoptosis | hnRNP K Knockdown (siRNA) | Western Blot | Decreased Bcl-xL, reduced procaspase-3 | NB4 (Leukemia) | researchgate.net |
| Migration | hnRNP K Knockdown (shRNA) | Wound Healing Assay | Inhibited cell migration | CAL-27 (HNSCC) | spandidos-publications.comresearchgate.net |
| Invasion | hnRNP K Knockdown (siRNA) | Transwell Invasion Assay | Decreased cell invasion | KKU-213 (CCA) | researchgate.net |
Reporter Gene Assays for Transcriptional and Translational Activity
Reporter gene assays are essential tools for dissecting the mechanisms by which hnRNP K regulates gene expression at both the transcriptional and translational levels. These assays typically involve linking a promoter or a regulatory RNA element to a reporter gene, such as luciferase or chloramphenicol (B1208) acetyltransferase (CAT), whose product can be easily quantified. nih.govspringernature.com
Transcriptional Activity: HnRNP K can function as a transcriptional activator. nih.gov Early studies using reporter assays demonstrated that overexpression of hnRNP K leads to the trans-activation of a variety of promoters recognized by RNA polymerase II. nih.gov By performing nuclear run-on assays in conjunction with reporter gene experiments, it was confirmed that hnRNP K enhances the steady-state level of reporter mRNA by increasing the rate of transcription, rather than by stabilizing the mRNA. nih.gov To identify the specific regions within the hnRNP K promoter that are responsible for its transcriptional regulation, researchers have constructed a series of luciferase reporter plasmids containing different segments of the promoter. By transfecting these constructs into cells, specific activating and repressive elements have been identified. nih.gov
Translational Activity: HnRNP K also plays a critical role in post-transcriptional regulation, including the control of mRNA translation. mdpi.com Its function in cap-independent translation is often studied using bicistronic reporter assays. nih.gov In these systems, two reporter genes (e.g., Renilla and firefly luciferase) are encoded on a single mRNA. The translation of the first cistron is cap-dependent, while the translation of the second is driven by an internal ribosome entry site (IRES) placed between the two coding sequences. nih.gov Using this system, hnRNP K has been identified as an IRES-transacting factor (ITAF). For example, it has been shown to negatively regulate the IRES-mediated translation of the Foot-and-Mouth Disease Virus (FMDV). nih.gov Conversely, other studies have demonstrated that hnRNP K can promote the IRES activity of retroviruses like HIV-1 and HTLV-1. oup.com Depletion or overexpression of hnRNP K in cells transfected with these bicistronic reporters leads to a corresponding change in the ratio of firefly to Renilla luciferase activity, quantifying its effect on IRES function. oup.com
Computational and Bioinformatic Approaches
Sequence Analysis and Domain Prediction
Computational and bioinformatic analyses of the this compound (hnRNP K) amino acid sequence are crucial for predicting its structure, function, and regulatory sites. The protein is characterized by a modular structure comprising several conserved domains and regions that mediate its diverse interactions with nucleic acids and other proteins. atlasgeneticsoncology.org
K Homology (KH) Domains: The most prominent feature of hnRNP K is the presence of three tandem KH domains (KH1, KH2, and KH3). atlasgeneticsoncology.orgwikipedia.org The KH domain is a conserved motif of approximately 70 amino acids found in many RNA- and DNA-binding proteins. ebi.ac.uk Sequence analysis confirms that these domains are responsible for the protein's high affinity for poly(C) sequences. wikipedia.org
K Interactive (KI) Region: Located between the KH2 and KH3 domains is a long, intrinsically disordered region known as the KI region. atlasgeneticsoncology.org This domain is unique to hnRNP K among related poly(C)-binding proteins and serves as a docking platform for a wide array of signaling proteins, including kinases and transcription factors. atlasgeneticsoncology.org Its disordered nature likely provides the conformational flexibility needed to interact with numerous partners.
Nuclear Localization Signal (NLS) and Nuclear Shuttling Domain (KNS): Bioinformatic tools predict the presence of an NLS and a KNS, which together facilitate the protein's translocation between the nucleus and the cytoplasm. atlasgeneticsoncology.org This shuttling capability is central to its roles in both nuclear pre-mRNA processing and cytoplasmic mRNA translation and stability.
Low-Complexity Domains (LCDs): Sequence analysis using algorithms like SEG identifies several LCDs within the hnRNP K sequence. mdpi.com These domains are often associated with protein-protein interactions and can drive processes like liquid-liquid phase separation, which is important for the formation of membraneless organelles such as stress granules and paraspeckles. mdpi.com
RGG Domain: HnRNP K also contains an arginine-glycine-glycine (RGG) rich region, which is another type of RNA-binding motif often found in RNA-binding proteins and is also implicated in protein-protein interactions. mdpi.comnih.gov
The AlphaFold Protein Structure Database provides a predicted 3D model of human hnRNP K, which shows a mix of structured domains (corresponding to the KH domains) and large regions of low model confidence, representing the predicted disordered nature of the KI region and other linker sequences. ebi.ac.uk
Gene Ontology and Pathway Enrichment Analysis
Gene Ontology (GO) and pathway enrichment analysis are powerful bioinformatic tools used to elucidate the functional roles of proteins like this compound (hnRNP K). By categorizing genes and proteins based on their associated biological processes, cellular components, and molecular functions, researchers can gain insights into the broader biological context of hnRNP K's activities.
GO analysis of genes affected by hnRNP K has revealed its involvement in a wide array of fundamental cellular processes. In studies involving the depletion of hnRNP K in SH-SY5Y cells, a significant enrichment was observed in GO terms related to RNA processing, transport, and stability, underscoring its canonical role as an RNA-binding protein. plos.org Furthermore, analysis of differentially expressed genes upon hnRNP K overexpression has highlighted its participation in cancer-associated pathways, including inflammatory response, transmembrane transport, and extracellular matrix organization. nih.gov
Pathway enrichment analysis, often performed using databases such as the Kyoto Encyclopedia of Genes and Genomes (KEGG), complements GO analysis by mapping genes to specific signaling and metabolic pathways. For hnRNP K, these analyses have consistently implicated it in pathways crucial for cell proliferation, apoptosis, and differentiation. deepdyve.com For instance, in cervical cancer cells, genes co-expressed with hnRNP K were significantly enriched in pathways related to viral carcinogenesis and p53 signaling. nih.gov In the context of metastasis, overexpression of hnRNP K was found to upregulate genes involved in plasminogen and integrin signaling pathways, which are critical for cell adhesion and invasion. nih.gov
Table 1: Top Enriched Gene Ontology (GO) Terms for hnRNP K-regulated Genes
| GO Category | Term | Description |
|---|---|---|
| Biological Process | RNA processing | The chemical modification of a primary RNA transcript to generate a mature, functional RNA molecule. |
| Regulation of transcription | Any process that modulates the frequency, rate or extent of transcription. | |
| Inflammatory response | The response of the immune system to infection or irritation. | |
| Cell proliferation | The process by which a cell grows and divides to produce two daughter cells. | |
| Cellular Component | Nucleoplasm | The substance of the nucleus of a cell, excluding the nucleolus. |
| Cytoplasm | The material or protoplasm within a living cell, excluding the nucleus. | |
| Ribonucleoprotein complex | A complex consisting of both RNA and protein. | |
| Molecular Function | RNA binding | The selective interaction with an RNA molecule or molecules. |
| Protein binding | The selective interaction with a protein or proteins. | |
| Poly(C) binding | Specific binding to a polymer of cytosine. wikipedia.org |
Table 2: Significantly Enriched KEGG Pathways for hnRNP K-regulated Genes
| KEGG Pathway ID | Pathway Name | Description |
|---|---|---|
| hsa05200 | Pathways in cancer | A collection of pathways involved in the development and progression of cancer. |
| hsa04110 | Cell cycle | The series of events that take place in a cell leading to its division and duplication of its DNA. |
| hsa04115 | p53 signaling pathway | A crucial tumor suppressor pathway that regulates cell cycle, apoptosis, and DNA repair. |
| hsa04620 | Toll-like receptor signaling pathway | A key pathway in the innate immune system that recognizes pathogen-associated molecular patterns. |
| hsa05161 | Hepatitis B | Pathways related to the pathogenesis of Hepatitis B virus infection. |
Network Biology Approaches for Interaction Analysis
Network biology provides a systems-level framework for understanding the complex web of interactions in which this compound (hnRNP K) participates. By constructing and analyzing interaction networks, researchers can identify key functional modules and regulatory hubs centered around hnRNP K. These networks can be broadly categorized into protein-protein interaction (PPI) networks and RNA-protein interaction networks.
Protein-Protein Interaction (PPI) Networks:
Affinity purification coupled with mass spectrometry (AP-MS) has been a cornerstone in mapping the hnRNP K interactome. nih.gov These studies have revealed a vast network of interacting proteins, extending beyond its well-established roles in RNA metabolism. The hnRNP K PPI network includes interactions with proteins involved in signal transduction, chromatin remodeling, and DNA repair, suggesting a broader role for hnRNP K as a signaling intermediate. nih.gov For example, hnRNP K is known to interact with various kinases and phosphatases, indicating its regulation by and participation in phosphorylation-dependent signaling cascades. The analysis of these networks often reveals densely connected clusters or modules of proteins that cooperate to perform specific cellular functions.
RNA-Protein Interaction Networks:
Understanding the full scope of hnRNP K's function requires a comprehensive map of its RNA targets. Techniques such as RNA immunoprecipitation followed by sequencing (RIP-Seq) and cross-linking immunoprecipitation sequencing (CLIP-Seq) have been instrumental in identifying the RNAs that directly bind to hnRNP K in vivo. These studies have shown that hnRNP K interacts with a diverse range of RNA species, including messenger RNAs (mRNAs), long non-coding RNAs (lncRNAs), and microRNAs (miRNAs). mdpi.com
A recently developed technique, pCp-biotin labelled RNA hybrid and ultraviolet crosslinking and immunoprecipitation (lhCLIP), has enabled the transcriptome-wide identification of both intra- and intermolecular RNA-RNA interactions mediated by specific RNA-binding proteins like hnRNP K. plos.orgnih.gov This approach has uncovered a complex landscape of RNA interactions orchestrated by hnRNP K, involving various classes of non-coding RNAs and mRNAs. plos.orgnih.gov For instance, hnRNP K has been shown to selectively bind to small nuclear RNAs (snRNAs) U4, U11, and U12, potentially influencing RNA splicing. plos.orgnih.gov
The integration of PPI and RNA-protein interaction data into a unified network model provides a powerful platform for dissecting the regulatory circuits controlled by hnRNP K. For example, by combining these datasets, it is possible to investigate how hnRNP K, in concert with its protein partners, regulates the expression of its target RNAs. Such integrated network analyses have revealed that hnRNP K can act as a scaffold, bringing together different proteins and RNAs to form functional ribonucleoprotein complexes that control various aspects of gene expression. mdpi.com
Table 3: Methodologies for Analyzing hnRNP K Interactions
| Methodology | Type of Interaction | Key Findings |
|---|---|---|
| Affinity Purification-Mass Spectrometry (AP-MS) | Protein-Protein | Identification of a large network of hnRNP K interacting proteins involved in signaling, transcription, and DNA repair. nih.gov |
| RNA Immunoprecipitation Sequencing (RIP-Seq) | RNA-Protein | Characterization of the transcriptome-wide binding profile of hnRNP K, including mRNAs and non-coding RNAs. |
| Cross-linking Immunoprecipitation Sequencing (CLIP-Seq) | RNA-Protein | Precise mapping of hnRNP K binding sites on its target RNAs. |
| pCp-biotin labelled RNA hybrid and ultraviolet crosslinking and immunoprecipitation (lhCLIP) | RNA-RNA (mediated by hnRNP K) | Discovery of intra- and intermolecular RNA-RNA interactions facilitated by hnRNP K, particularly involving snRNAs. plos.orgnih.gov |
Future Research Directions and Unanswered Questions in Ribonucleoprotein K Biology
Elucidating the Full Spectrum of Ribonucleoprotein K-Targeted Nucleic Acids and Proteins
A primary objective for future research is the comprehensive identification of all nucleic acids and proteins that interact with hnRNP K. While hnRNP K is known to bind to C-rich sequences in both DNA and RNA, the full extent of its binding repertoire is yet to be mapped. nih.gov It is known to interact with the transcripts of oncogenes and tumor suppressors like SRC, MYC, CDKN1A (p21), and EIF4E. nih.gov Furthermore, its interactions extend to long non-coding RNAs (lncRNAs) such as Neat1, Lncenc1, and Xist. researchgate.netnih.gov However, a global, unbiased approach is needed to identify all its RNA and DNA targets across different cell types and physiological conditions. Techniques like hybridization purification of RNA-protein complexes followed by mass spectrometry (HyPR-MS) could be employed to identify the protein interactomes of various RNA targets in a multiplexed manner. nih.gov
Similarly, while hnRNP K is known to interact with a range of proteins, including transcription factors and signaling molecules, a complete protein-protein interaction network has not been established. researchgate.net Understanding these comprehensive interaction maps will be crucial for deciphering the diverse functional roles of hnRNP K.
Comprehensive Mapping of this compound Post-Translational Modification Cross-Talk
Post-translational modifications (PTMs) are critical for regulating the function of hnRNP K, influencing its subcellular localization, nucleic acid binding affinity, and protein interactions. nih.gov Phosphorylation is the most extensively studied PTM of hnRNP K, with kinases such as ERK, JNK, and PKCδ modulating its activity. nih.govroyalsocietypublishing.org For instance, phosphorylation by ERK affects its subcellular distribution and binding to target transcripts. nih.govroyalsocietypublishing.org Other PTMs, including methylation, ubiquitination, sumoylation, and glycosylation, have also been implicated in regulating its function in processes like DNA repair and tumor growth. nih.govroyalsocietypublishing.org
A significant unanswered question is how these different PTMs "cross-talk" with each other to fine-tune hnRNP K's function. Future studies should focus on mapping the interplay between various PTMs and identifying the specific enzymes responsible for these modifications. nih.gov A comprehensive "PTM atlas" for hnRNP K would provide a framework for understanding how signaling networks control its activity. oup.com This will require the integration of genetic, biochemical, and structural analyses. nih.gov
Understanding the Context-Dependent and Tissue-Specific Roles of this compound
The function of hnRNP K appears to be highly dependent on the cellular context and tissue type. nih.gov For example, it can act as both an oncogene and a tumor suppressor depending on the specific malignancy. nih.gov Its overexpression is linked to poor prognosis in several cancers, yet it also plays a role in activating the p53/p21 tumor suppressor pathway. researchgate.netnih.gov This dual role highlights the need for in-depth studies to understand its function in different cellular environments. nih.gov
Future research should aim to elucidate the tissue-specific expression patterns and functions of hnRNP K. nih.gov Investigating its role in various cell types and under different physiological and pathological conditions will be key to understanding its diverse and sometimes contradictory functions. mdpi.commdpi.comnih.gov This will likely reveal novel roles for hnRNP K in development, homeostasis, and disease.
Investigating the Formation and Physiological Significance of this compound Condensates and Aggregates
Like many RNA-binding proteins, hnRNP K is a component of ribonucleoprotein (RNP) granules, which are membrane-less organelles formed through liquid-liquid phase separation. nih.govmdpi.com These condensates, such as stress granules and P-bodies, are involved in various aspects of RNA metabolism. nih.govnih.gov Recent studies have shown that hnRNP K can transition between different material states, including soluble monomers, aggregates, liquid droplets, and fibrillar hydrogels, depending on environmental factors. mdpi.com
A critical area for future investigation is to understand the mechanisms that regulate the formation of hnRNP K-containing condensates and their physiological and pathological significance. researchgate.netsemanticscholar.org It is important to determine how the assembly and disassembly of these granules are controlled and how their composition changes in response to cellular signals. nih.gov Furthermore, the link between the formation of aberrant hnRNP K aggregates and neurodegenerative diseases warrants further exploration. researchgate.net
Deeper Exploration of this compound's Role in Integrated Cellular Regulatory Networks
HnRNP K functions as a central hub in various cellular regulatory networks, integrating signals from different pathways to control gene expression. nih.gov It is involved in pathways related to the extracellular matrix, cell motility, and angiogenesis, all of which are crucial for processes like tumor metastasis. nih.gov It also interacts with key signaling molecules and can modulate the activity of critical pathways like the p53 and androgen receptor signaling pathways. nih.govaacrjournals.org
To fully grasp the functional significance of hnRNP K, it is essential to move beyond studying its individual interactions and instead analyze its role within the broader context of integrated cellular networks. unitn.it This will involve systems-level approaches to model the complex interplay between hnRNP K and other cellular components. unitn.it Such studies will provide a more holistic understanding of how hnRNP K contributes to the regulation of complex biological processes.
Development of Advanced Methodologies for Studying this compound Dynamics in situ
Studying the dynamic behavior of hnRNP K within living cells is crucial for understanding its function. This includes its nucleocytoplasmic shuttling, its recruitment to specific genomic loci or RNA transcripts, and its incorporation into RNP granules. While techniques like fluorescence in situ hybridization coupled with immunofluorescence (FISH-IF) can be used to visualize the localization of hnRNP K and its target RNAs, more advanced methods are needed to study its dynamics in real-time. elifesciences.org
Future research should focus on developing and applying novel methodologies to track the movement and interactions of hnRNP K in situ. This could include advanced imaging techniques and the development of new molecular probes. For instance, methods like RNA-protein interaction detection (RaPID) and comprehensive identification of RNA-binding proteins by mass spectrometry (ChIRP-MS) can be adapted to study hnRNP K's interactions in a more dynamic and cellular context. nih.gov
Further Characterization of this compound Involvement in Emerging Pathological Mechanisms
Mutations and dysregulation of hnRNP K have been linked to a growing number of diseases, including cancer and developmental disorders like Au-Kline syndrome. nih.govmedlineplus.gov Its role in neurodegenerative diseases such as frontotemporal lobar degeneration is also an emerging area of research. researchgate.net
A key future direction is to further characterize the involvement of hnRNP K in these and other pathological mechanisms. This includes identifying the specific mutations that lead to disease and understanding how they alter the function of the protein. nih.gov For instance, in acute myeloid leukemia (AML), loss of the HNRNPK gene is thought to contribute to uncontrolled cell growth. medlineplus.gov A deeper understanding of hnRNP K's role in disease pathogenesis will be critical for developing targeted therapeutic strategies.
Q & A
Q. What experimental approaches confirm hnRNP K’s sequence-specific DNA-binding activity?
hnRNP K’s DNA-binding specificity can be validated using electrophoretic mobility shift assays (EMSAs) with single-stranded oligodeoxyribonucleotide probes containing CT elements (e.g., from the c-myc promoter). Competitor assays with nonspecific RNA/DNA or pyrimidine-rich sequences distinguish sequence-specific binding. Deletion mapping of hnRNP K’s three KH domains (KH1, KH2, KH3) reveals that each domain independently binds DNA, with stereochemical constraints requiring ≥2 CT repeats separated by ≥3 nucleotides for stable interaction .
Q. How does hnRNP K transactivate gene expression in vitro?
Reporter gene assays with CT element-driven promoters (e.g., c-myc) demonstrate hnRNP K’s transcriptional activation. Direct addition of recombinant hnRNP K to in vitro transcription assays enhances RNA synthesis from single-stranded CT templates. Co-immunoprecipitation (co-IP) and affinity chromatography confirm hnRNP K’s interaction with TATA-binding protein (TBP), a core component of RNA polymerase II machinery, facilitating transcriptional activation .
Q. What methods identify growth factor regulation of hnRNP K expression?
Differential display screens or qRT-PCR in cells treated with EGF/HER2 ligands (e.g., heregulin-β1) reveal hnRNP K mRNA upregulation. Blocking antibodies (e.g., anti-EGFR C225) or siRNA targeting EGFR/HER2 inhibit this induction. Immunoblotting of xenograft tumors or clinical samples (e.g., grade II vs. III breast cancer) correlates hnRNP K protein levels with tumor grade .
Advanced Research Questions
Q. How does hnRNP K regulate alternative splicing of apoptotic genes like Bcl-x?
Minigene splicing assays with Bcl-x pre-mRNA variants identify exonic silencer elements bound by hnRNP K. Mutational analysis maps repressor regions downstream of enhancer sequences. RNA immunoprecipitation (RIP) and RNAi-mediated hnRNP K knockdown in cell lines (e.g., HeLa) shift splicing toward pro-apoptotic Bcl-xS isoform production, validated by RT-PCR and immunoblotting .
Q. What mechanisms link hnRNP K to viral replication (e.g., HBV, HCV)?
Affinity chromatography using viral DNA/RNA probes (e.g., HBV Enhancer II) isolates hnRNP K as a host factor binding viral genomes. siRNA knockdown of hnRNP K reduces HBV viral load in transfection models, while overexpression enhances replication. For HCV, yeast two-hybrid screens and GST pull-down assays map core protein-hnRNP K interactions to residues 25–91 (HCV core) and 250–392 (hnRNP K proline-rich domains), disrupting host promoter regulation (e.g., thymidine kinase) .
Q. How does hnRNP K modulate androgen receptor (AR) translation in prostate cancer?
Ribonucleoprotein immunoprecipitation (RIP) identifies hnRNP K binding to AR mRNA 5’-UTR, open reading frame, and 3’-UTR. Mutagenesis of these regions in luciferase reporters reveals translational repression. Immunohistochemistry on prostate cancer tissue microarrays shows inverse correlation between cytoplasmic hnRNP K and AR protein levels, with metastatic tumors exhibiting reduced cytoplasmic hnRNP K despite overall overexpression .
Q. What strategies validate hnRNP K’s role in CRISPR-mediated gene editing?
While hnRNP K is not directly involved in CRISPR machinery, ribonucleoprotein (RNP) delivery formats (e.g., Cas9-gRNA complexes) can be optimized to study hnRNP K’s regulatory roles. Post-editing validation includes Western blotting for hnRNP K knockdown/overexpression effects on target genes (e.g., c-Myc) and functional assays (e.g., proliferation, anchorage-independent growth) .
Methodological Considerations Table
| Research Focus | Key Techniques | Critical Controls |
|---|---|---|
| DNA/RNA binding | EMSA, UV crosslinking, RIP | Competitor RNA/DNA, scrambled oligonucleotides, domain-deletion mutants |
| Transcriptional regulation | Reporter assays, chromatin immunoprecipitation (ChIP), in vitro transcription | Empty vector controls, TBP co-IP with/without hnRNP K |
| Splicing regulation | Minigene assays, RNAi, RT-PCR | Silencer/enhancer mutants, rescue experiments with wild-type hnRNP K |
| Viral replication | Affinity probes, siRNA knockdown, viral load quantification (qPCR) | Non-targeting siRNA, replication-defective viral mutants |
| Cancer mechanisms | Xenograft models, tissue microarrays, proliferation assays | Isogenic cell lines (hnRNP K+/−), clinical staging-matched normal tissues |
Key Contradictions and Resolutions
- Dual roles in transcription vs. translation : hnRNP K activates c-myc transcription via CT elements but represses AR translation via mRNA UTR binding . Context-specific interactions (e.g., subcellular localization, post-translational modifications) may explain these differences.
- Pro- vs. anti-apoptotic effects : hnRNP K represses pro-apoptotic Bcl-xS splicing yet stabilizes anti-apoptotic c-FLIP in TRAIL-induced apoptosis . Cell type- and stimulus-dependent pathways likely dictate outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
